6,12-Dibromochrysene
Description
Properties
IUPAC Name |
6,12-dibromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULVBMDEPWAFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391063 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131222-99-6 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,12-DIBROMOCHRYSENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,12-Dibromochrysene CAS number and properties
CAS Number: 131222-99-6
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 6,12-Dibromochrysene. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a chrysene core with two bromine substituents. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₀Br₂ | [1][2] |
| Molecular Weight | 386.09 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 284 °C | [3] |
| Boiling Point | 526.8 ± 23.0 °C (Predicted) | [3] |
| Density | 1.722 g/cm³ | [3] |
| Solubility | Information not readily available. | |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of chrysene.
Experimental Protocol
Materials:
-
Chrysene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Toluene (for recrystallization)
Procedure:
-
To a solution of chrysene in carbon tetrachloride, bromine is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete bromination.
-
Upon cooling, the crude this compound precipitates out of the solution.
-
The precipitate is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as toluene, to yield the final product.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Spectroscopic Characterization
Applications
Organic Light-Emitting Diodes (OLEDs)
Chrysene derivatives are of interest in the field of organic electronics due to their inherent photophysical properties. While this compound is classified as an OLED intermediate, specific details regarding its role as a host material, dopant, or in charge transport layers, as well as its performance metrics in OLED devices, are not extensively documented in the available literature. The general mechanism for OLEDs involves the injection of charge carriers (electrons and holes) from the electrodes, which then recombine in the emissive layer to produce light.
The following diagram illustrates a simplified structure of a generic OLED device where a chrysene derivative could potentially be used in the emissive layer.
Drug Development and Biological Activity
There is limited publicly available information regarding the biological activity and potential applications of this compound in drug development. While some studies have explored the anticancer properties of other 6,12-disubstituted chrysene derivatives[4][5], specific cytotoxic or other biological data for the dibromo- variant could not be retrieved from the surveyed literature. Therefore, no signaling pathways or detailed experimental protocols related to its biological effects can be provided at this time.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life[6]. Standard laboratory safety precautions should be taken when handling this compound.
References
- 1. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,12-Dibromochrysene for Researchers and Drug Development Professionals
An overview of the physical, chemical, and synthetic properties of 6,12-dibromochrysene, a key intermediate in the development of advanced organic electronic materials.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene core functionalized with two bromine atoms at the 6 and 12 positions. This symmetrical substitution makes it a valuable and versatile building block in organic synthesis, particularly for the development of materials for organic light-emitting diodes (OLEDs). The bromine atoms serve as reactive sites for various cross-coupling reactions, allowing for the extension of the π-conjugated system and the introduction of a wide range of functional groups to tune the material's optoelectronic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and its applications in organic electronics.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 131222-99-6 | [1][2] |
| Molecular Formula | C₁₈H₁₀Br₂ | [1] |
| Molecular Weight | 386.09 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 284 °C | [3] |
| Boiling Point (Predicted) | 526.8 ± 23.0 °C | [3] |
| Density (Predicted) | 1.722 g/cm³ | [2] |
Table 2: Computed Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | [1] |
| InChIKey | RULVBMDEPWAFIN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | [1] |
| XLogP3 | 7.1 | [1] |
Solubility
As a polycyclic aromatic hydrocarbon, this compound is generally lipophilic and insoluble in water.[4] Its solubility in organic solvents is expected to be low but can be enhanced in solvents like hot toluene or carbon tetrachloride, which are used in its synthesis and purification.[3][4]
Synthesis and Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct bromination of chrysene.
Reaction Scheme:
Caption: Synthesis of this compound from Chrysene.
Experimental Protocol:
-
Materials:
-
Chrysene (or 2-benzophenanthrene)
-
Bromine
-
Carbon tetrachloride (solvent)
-
Toluene (recrystallization solvent)
-
-
Procedure:
-
In a three-necked flask, dissolve 15.16 g (66.4 mmol) of chrysene in 350 mL of carbon tetrachloride.[4][5]
-
While stirring the mixture at room temperature, slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.[4][5]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[4][5]
-
Cool the reaction solution to room temperature.
-
Recrystallize the crude product from toluene to obtain pure this compound as white crystals. A yield of 76.1% has been reported for this procedure.[3]
-
Derivatization for OLED Applications: Synthesis of TPE-C-TP
This compound is a key precursor for synthesizing advanced materials for OLEDs. An example is the synthesis of 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), a blue-emitting material.[6] This synthesis involves a sequential Suzuki cross-coupling reaction.
Reaction Workflow:
Caption: Synthetic workflow for TPE-C-TP from this compound.
Experimental Protocol for the Synthesis of 6-bromo-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (Intermediate 7): [6]
-
Materials:
-
This compound (2 g, 5.1 mmol)
-
4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (2.85 g, 6.2 mmol)
-
Potassium carbonate (2.5 g, 18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.3 g, 0.26 mmol)
-
Anhydrous o-xylene (200 mL)
-
Distilled water (40 mL)
-
-
Procedure:
-
In a 500 mL round-bottom flask, combine all the solid reagents.
-
Add the o-xylene and distilled water.
-
Stir the mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.
-
After cooling, proceed with standard workup and purification to isolate the product.
-
Experimental Protocol for the Synthesis of TPE-C-TP: [6]
-
Materials:
-
Intermediate 7 (1.3 g, 2 mmol)
-
[1,1′:3′,1″-terphenyl]-5′-ylboronic acid (0.62 g, 2.2 mmol)
-
Potassium carbonate (0.91 g, 6.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.09 mmol)
-
Anhydrous o-xylene (140 mL)
-
Distilled water (30 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask, combine all the solid reagents.
-
Add the o-xylene and distilled water.
-
Stir the mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.
-
After cooling, perform standard workup and purification to obtain the final product, TPE-C-TP.
-
Applications in Organic Electronics
The primary application of this compound is as a precursor for the synthesis of advanced materials for organic electronic devices, particularly OLEDs. The chrysene core provides a rigid and planar structure with inherent charge-transporting properties. The bromine atoms allow for the facile introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final material.
Hole Transport Materials (HTMs)
By reacting this compound with electron-donating groups such as arylamines via Buchwald-Hartwig amination, it is possible to synthesize materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport from the anode to the emissive layer in an OLED.
Emissive Materials
As demonstrated with the synthesis of TPE-C-TP, this compound can be used to create highly fluorescent molecules for the emissive layer of OLEDs.[6] The chrysene core can act as a blue-emitting chromophore, and the attached side groups can be used to modify the emission color, improve quantum efficiency, and enhance thermal stability.
Table 3: Performance of an OLED Device Using a TPE-C-TP Derivative[6]
| Device Parameter | Value |
| Emitting Layer | TPA-C-TP (a derivative of TPE-C-TP) |
| EL Peak Wavelength | 439 nm (Deep Blue) |
| External Quantum Efficiency (EQE) | 4.13% |
| CIE Coordinates (x, y) | (0.15, 0.07) |
This data demonstrates the successful application of a material derived from this compound in a high-performance deep-blue OLED.[6]
Safety and Handling
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its rigid chrysene core and reactive bromine atoms allow for the creation of a wide range of derivatives with tunable optoelectronic properties. The successful application of its derivatives in high-performance OLEDs highlights its importance in the ongoing development of next-generation display and lighting technologies. Further research into novel derivatives and their applications is expected to continue to expand the utility of this important intermediate.
References
- 1. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6,12-Dibromochrysene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physical properties, and a detailed synthesis protocol for 6,12-Dibromochrysene. This compound serves as a valuable building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).
Molecular Structure and Formula
This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₀Br₂.[1][2][3] Its structure consists of a chrysene core with two bromine atoms substituted at the 6 and 12 positions. This specific substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a key intermediate in the synthesis of novel organic semiconductors.[1][2]
Molecular Formula: C₁₈H₁₀Br₂
Molecular Weight: 386.09 g/mol [3]
IUPAC Name: this compound[1]
CAS Number: 131222-99-6[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 386.09 g/mol | [3] |
| Melting Point | 284 °C | [2][5][6] |
| Boiling Point (Predicted) | 526.8 ± 23.0 °C at 760 mmHg | [4][5][6] |
| Density (Predicted) | 1.722 g/cm³ | [2][4][5][6] |
| Flash Point (Predicted) | 315.3 °C | [4] |
| LogP | 6.67120 | [7] |
| Appearance | White to light yellow powder/crystal | [2][5] |
Experimental Protocol: Synthesis of this compound
This section details a common experimental procedure for the synthesis of this compound from chrysene.
Materials:
-
Chrysene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Toluene
Equipment:
-
500 mL three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 15.16 g (66.4 mmol) of chrysene and 350 mL of carbon tetrachloride.[5][8][9]
-
Bromination: Stir the mixture at room temperature. Slowly add 21 g (131 mmol) of bromine dropwise from the dropping funnel over a period of 100 minutes.[5][8][9]
-
Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain it for 3 hours.[5][8][9]
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the precipitated crystals by filtration.[5][8][9]
-
Purification: Purify the crude product by recrystallization from toluene to obtain pure this compound as white crystals.[5][8][9]
Expected Yield: Approximately 19.5 g (76.1% yield) of this compound.[5][8]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chrysene, 6,?12-?dibromo-(131222-99-6) 1H NMR spectrum [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sunshine-oled.com [sunshine-oled.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 131222-99-6 [amp.chemicalbook.com]
- 9. Chrysene(218-01-9) 13C NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to 6,12-Dibromochrysene for Scientific Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6,12-Dibromochrysene is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from chrysene. Its rigid, planar structure and the presence of reactive bromine atoms at the 6 and 12 positions make it a valuable intermediate in organic synthesis. This guide provides a detailed overview of its chemical properties, synthesis, and primary applications, with a focus on its role in materials science. While not a therapeutic agent itself, its derivatives are explored in various research domains, making an understanding of this precursor molecule essential for professionals in advanced material and chemical synthesis.
IUPAC Nomenclature and Chemical Identity
The formal IUPAC name for this compound is This compound .[1] It is systematically named by identifying the parent hydrocarbon, chrysene, and indicating the positions of the two bromine substituents.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₀Br₂ | [1][2] |
| Molecular Weight | 386.09 g/mol | [2] |
| CAS Number | 131222-99-6 | [2] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 284 °C | [3][4][5] |
| Boiling Point (Predicted) | 526.8 ± 23.0 °C | [3][5] |
| Density (Predicted) | 1.722 g/cm³ | [3][4][5] |
| Purity | Typically ≥ 99% | [2] |
Spectroscopic Characteristics
While detailed spectral data can vary based on experimental conditions, the following provides an expected profile for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific coupling patterns would be complex due to the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approximately 110-150 ppm), corresponding to the different carbon environments within the chrysene backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).
-
UV-Vis Spectroscopy: As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit strong ultraviolet-visible absorption with multiple bands, characteristic of π-π* transitions within the conjugated system.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the direct bromination of chrysene. The following protocol is adapted from established procedures.[3]
Materials:
-
Chrysene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Toluene (for recrystallization)
Procedure:
-
To a 500 mL three-necked flask, add 15.16 g (66.4 mmol) of chrysene and 350 mL of carbon tetrachloride.
-
Stir the mixture at room temperature to achieve a suspension.
-
Slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.
-
After the addition is complete, raise the temperature of the reaction mixture and heat to reflux for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from toluene to yield this compound as white crystals.
Applications and Significance
The primary application of this compound is as a key intermediate in the synthesis of advanced organic materials, particularly for organic electronics.
Role in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a foundational building block for the synthesis of more complex molecules used in the emissive and charge-transport layers of OLED devices. The bromine atoms act as versatile synthetic handles, allowing for the attachment of various functional groups through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This functionalization allows for the fine-tuning of the electronic and photophysical properties of the final materials, such as their emission color, quantum efficiency, and charge mobility.
The workflow for the utilization of this compound in the development of OLED materials is illustrated below.
References
Solubility Profile of 6,12-Dibromochrysene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 6,12-Dibromochrysene in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on the known behavior of the parent compound, chrysene, and other polycyclic aromatic hydrocarbons (PAHs). Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers utilizing this compound in their work, enabling them to make informed decisions regarding solvent selection and solution preparation.
Introduction to this compound
This compound is a halogenated derivative of chrysene, a polycyclic aromatic hydrocarbon. The introduction of bromine atoms to the chrysene core can significantly influence its electronic properties, making it a compound of interest in materials science and organic electronics research. Understanding its solubility is a critical first step for its application in solution-processable techniques, as well as for its purification and handling in a laboratory setting.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a gap in the comprehensive physicochemical characterization of this compound. The following table is provided as a template for researchers who may generate such data using the protocol outlined in this guide.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| e.g., Toluene | 25 | Data Not Available | Data Not Available |
| e.g., Chloroform | 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |
| e.g., Tetrahydrofuran | 25 | Data Not Available | Data Not Available |
| e.g., Acetone | 25 | Data Not Available | Data Not Available |
| e.g., Hexane | 25 | Data Not Available | Data Not Available |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its structure and the known solubility of related PAHs.[1][2] Chrysene, the parent compound, is non-polar and exhibits a preference for non-polar organic solvents.[3] The addition of two bromine atoms increases the molecular weight and introduces some polarity, but the molecule remains predominantly non-polar and lipophilic.
-
High Expected Solubility: Aromatic solvents such as toluene and benzene are expected to be effective solvents for this compound. The π-π interactions between the aromatic systems of the solvent and the solute should facilitate dissolution.[1] Chlorinated solvents like chloroform and dichloromethane are also anticipated to be good solvents.[1]
-
Moderate Expected Solubility: Polar aprotic solvents with a significant non-polar character, such as tetrahydrofuran (THF) , may dissolve this compound to a lesser extent.
-
Low to Negligible Expected Solubility: Highly polar solvents, both protic (e.g., methanol, ethanol, water ) and aprotic (e.g., acetonitrile, dimethyl sulfoxide (DMSO) ), are expected to be poor solvents for this compound due to the large, non-polar hydrocarbon backbone.[1] Similarly, non-polar aliphatic hydrocarbons like hexane may also be poor solvents due to the lack of favorable interactions with the aromatic system.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade or higher)
-
Scintillation vials or other suitable containers with secure caps
-
Constant temperature shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be visibly more than what is expected to dissolve.
-
-
Solvent Addition:
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Dilution:
-
Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Based on the concentration determined by the analytical instrument and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
References
Discovery and history of chrysene derivatives
An In-depth Technical Guide to the Discovery and History of Chrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂, is a fascinating and historically significant molecule. First isolated from coal tar in the 19th century, its unique four-ring structure has been a subject of interest for chemists and toxicologists for over a century.[1][2] Initially recognized for its presence in the byproducts of incomplete combustion, research into chrysene and its derivatives has unveiled a dual nature: a potent carcinogen and a versatile scaffold for the development of novel materials and potential therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of chrysene derivatives, with a focus on the experimental methodologies and quantitative data relevant to researchers in chemistry and drug development.
Discovery and Early History
Chrysene was first isolated in 1837 by the French chemist Auguste Laurent from the high-boiling fraction of coal tar.[1] The name "chrysene" is derived from the Greek word "chrysos," meaning gold, due to the golden-yellow color of the initial impure crystals.[2] However, it was later discovered that pure chrysene is a colorless solid, and the yellow hue was attributable to impurities, most notably its isomer tetracene, which is notoriously difficult to separate.[2] The correct structure of chrysene, consisting of four fused benzene rings, was not definitively established until the early 20th century through synthetic studies and was later confirmed by X-ray crystallography.[1]
Synthetic Methodologies
The synthesis of chrysene and its derivatives has evolved from classical methods to more sophisticated and regioselective modern techniques.
2.1. Classical Synthetic Routes
One of the earliest and most well-known methods for synthesizing the chrysene core is the Haworth synthesis . This multi-step process typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction, cyclization, and aromatization reactions.
Experimental Protocol: A General Haworth Synthesis for Chrysene
A detailed, step-by-step protocol for a specific Haworth synthesis of a chrysene derivative is outlined below. This protocol is a generalized representation and may require optimization for specific substrates.
-
Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. The reaction mixture is heated, and after completion, it is quenched with acid and ice. The resulting keto-acid is then purified.
-
Clemmensen Reduction: The keto group of the acylated product is reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step yields a substituted butanoic acid.
-
Intramolecular Cyclization: The resulting acid is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular Friedel-Crafts reaction, forming a cyclic ketone.
-
Aromatization: The cyclic ketone is then subjected to a final aromatization step to yield the chrysene core. This can be achieved through various methods, such as dehydrogenation with a catalyst like palladium on carbon at elevated temperatures.
2.2. Modern Synthetic Methods: The Mallory Photocyclization
A significant advancement in the synthesis of chrysene derivatives is the Mallory photocyclization reaction . This photochemical method involves the intramolecular cyclization of a stilbene-type precursor to form a phenanthrene or, in this case, a chrysene ring system. This method is particularly useful for preparing substituted chrysenes with high regioselectivity. A common route to a well-studied derivative, 6-methylchryse, employs this strategy.
Experimental Protocol: Synthesis of 6-Methylchrysene via Mallory Photocyclization
This protocol is divided into two main stages: the synthesis of the stilbenoid precursor via a Wittig reaction and the subsequent photochemical cyclization.
Part 1: Synthesis of the Stilbenoid Precursor ((E/Z)-1-(4-methylstyryl)naphthalene)
-
Wittig Reagent Preparation: In a round-bottom flask, combine (naphthalen-1-ylmethyl)triphenylphosphonium chloride (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent).
-
Reaction Setup: Add dichloromethane (DCM) and a 50% aqueous sodium hydroxide (NaOH) solution. A typical ratio is 10 parts DCM to 1 part 50% NaOH.
-
Reaction Execution: Stir the two-phase mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 1-3 days).
-
Workup and Purification: Transfer the mixture to a separatory funnel and wash with water. Extract the aqueous phase with DCM. Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography (e.g., Petroleum ether/Ethyl acetate: 19/1) to obtain the stilbene precursor as a mixture of E/Z isomers.
Part 2: Photochemical Cyclization to 6-Methylchrysene
-
Reaction Setup: In a photoreactor vessel (e.g., quartz or Pyrex), dissolve the crude stilbenoid precursor from Part 1 in degassed toluene to a concentration of 3-13 mM.
-
Addition of Reagents: Add iodine (1.1 equivalents) and 1,2-epoxybutane to the solution.
-
Photolysis: Flush the vessel with nitrogen and maintain a nitrogen atmosphere. Turn on the stirring and a UV lamp (e.g., a high-pressure mercury lamp) to initiate the reaction.
-
Monitoring and Completion: Monitor the reaction's progress. The disappearance of the purple iodine color is a good indicator of reaction completion, which typically occurs within 2 hours.
-
Workup and Purification: Once complete, turn off the lamp and cool the reactor. The reaction mixture is then worked up by washing with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent. The crude product is purified by flash column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate solvent system) and can be further purified by recrystallization to yield 6-methylchrysene as a white solid. This method has been reported to produce 6-methylchrysene in yields of up to 70-88%.[4]
Workflow for the Synthesis of a Chrysene Derivative
Caption: A generalized workflow for the synthesis of a chrysene derivative.
Spectroscopic and Physicochemical Data
The characterization of chrysene derivatives relies heavily on spectroscopic techniques. Below are summarized data for the parent chrysene molecule and its mono-methylated derivatives.
Table 1: Physicochemical Properties of Chrysene
| Property | Value |
| Molecular Formula | C₁₈H₁₂ |
| Molar Mass | 228.29 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 254 °C |
| Boiling Point | 448 °C |
| Solubility in water | Insoluble |
| Fluorescence | Blue under UV light |
Table 2: ¹H and ¹³C NMR Data for Mono-Methylchrysenes in CDCl₃ [5]
| Compound | Position of Methyl | ¹H NMR (δ, ppm) - Methyl | Selected ¹H NMR (δ, ppm) - Aromatic | Selected ¹³C NMR (δ, ppm) - Aromatic |
| 1-Methylchrysene | 1 | 2.76 (s) | 8.70 (d), 8.65 (d), 8.00 (d), 7.85 (d) | 132.3, 131.8, 128.7, 128.6, 127.5, 127.0 |
| 2-Methylchrysene | 2 | 2.59 (s) | 8.72 (d), 8.61 (s), 8.03 (d), 7.72 (d) | 137.2, 131.9, 129.0, 128.6, 127.4, 126.9 |
| 3-Methylchrysene | 3 | 2.62 (s) | 8.75 (d), 8.65 (d), 8.05 (d), 7.75 (s) | 136.9, 132.0, 129.1, 128.6, 127.5, 127.0 |
| 4-Methylchrysene | 4 | 2.80 (s) | 8.80 (d), 8.70 (d), 8.08 (d), 7.80 (d) | 132.1, 131.5, 128.8, 128.5, 127.6, 126.8 |
| 5-Methylchrysene | 5 | 3.12 (s) | 8.85 (d), 8.75 (d), 8.10 (d), 7.90 (d) | 134.5, 131.7, 129.5, 128.7, 127.8, 127.2 |
| 6-Methylchrysene | 6 | 2.85 (s) | 8.78 (d), 8.68 (s), 8.05 (d), 7.88 (d) | 135.0, 132.2, 128.9, 128.7, 127.6, 127.1 |
Table 3: Predicted Mass Spectrometry Fragmentation of 6-Methylchrysene [6]
| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss(es) | Relative Abundance (Predicted) |
| [M]•+ (Molecular Ion) | 242 | - | High |
| [M-H]⁺ | 241 | H• | Moderate |
| [M-CH₃]⁺ | 227 | CH₃• | Moderate to High |
| [M-2CH₃]⁺ | 212 | 2 x CH₃• | Low |
| [C₁₇H₉]⁺ | 213 | C₂H₅• | Low |
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid, planar, and electron-rich structure of the chrysene core makes it an excellent candidate for applications in organic electronics, particularly as a blue-light emitter in OLEDs. The wide bandgap of chrysene allows for the development of materials that emit in the deep-blue region of the spectrum, which is crucial for high-quality displays and lighting.[7] By attaching various functional groups to the chrysene scaffold, researchers can fine-tune the photophysical properties of these materials.
Table 4: Photophysical Properties of Selected Chrysene Derivatives for OLEDs [7][8][9]
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) |
| TP-C-TPB | 342-402 | 417-464 | - | 4.02 |
| TPA-C-TPA | 342-402 | 417-464 | - | 4.83 |
| TPA-C-TP | 359 (film) | 444 (film) | 86 (film) | 4.13 |
| TPE-C-TP | 348 (film) | 471 (film) | 78 (film) | - |
| BPCC | - | - | - | 4.9 |
Biological Activity and Toxicological Profile
The biological activity of chrysene and its derivatives is a double-edged sword. While some derivatives show promise as therapeutic agents, the parent compound and many of its metabolites are known carcinogens.
5.1. Carcinogenicity and the Diol Epoxide Pathway
Chrysene itself is classified as a probable human carcinogen.[4] Its carcinogenicity is primarily attributed to its metabolic activation into highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The key metabolic pathway is the formation of a diol epoxide .
Caption: The metabolic activation of chrysene to its ultimate carcinogenic diol epoxide.
5.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of chrysene and many other PAHs is also mediated through the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor. Upon binding to chrysene or its metabolites, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). While this is a detoxification pathway, the increased production of these enzymes can also enhance the metabolic activation of chrysene to its carcinogenic diol epoxide, creating a feedback loop that can exacerbate its toxicity.
Caption: The activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by chrysene.
Potential as Therapeutic Agents
Despite the carcinogenicity of the parent compound, the rigid chrysene scaffold has been explored for the development of novel anticancer agents. By modifying the chrysene core with various functional groups, researchers aim to design molecules that can selectively target cancer cells while minimizing toxicity to healthy cells.
Table 5: In Vitro Anticancer Activity of Selected Chrysene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chrysene Derivative A | HT-29 (Colon) | Data not available in reviewed sources | [3] |
| Chrysene Derivative B | MCF-7 (Breast) | Data not available in reviewed sources | [3] |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of chrysene derivatives involves a battery of in vitro assays to determine their mutagenic and carcinogenic potential, as well as their efficacy as potential therapeutic agents.
7.1. Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium). The test measures the ability of a chemical to cause a reverse mutation that allows the bacteria to synthesize their own histidine and grow on a histidine-free medium.
Experimental Protocol: A General Ames Test
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation (S9 Mix): Since many chemicals, including chrysene, are not mutagenic themselves but become so after metabolism, the test is often performed in the presence of a liver extract (S9 fraction) from rats or hamsters. The S9 mix contains enzymes that can metabolically activate the test compound.
-
Exposure: The bacterial strains are exposed to various concentrations of the chrysene derivative, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
7.2. Cell Transformation Assay for Carcinogenicity
The cell transformation assay (CTA) is an in vitro method to assess the carcinogenic potential of a chemical. It measures the ability of a compound to induce morphological changes in cultured cells that are characteristic of a tumorigenic phenotype.
Experimental Protocol: A General Cell Transformation Assay
-
Cell Line Selection: Commonly used cell lines include BALB/c 3T3 mouse fibroblasts or Syrian hamster embryo (SHE) cells.
-
Exposure: The cells are exposed to the chrysene derivative at various concentrations for a specific period.
-
Culture: The cells are then cultured for several weeks, with regular changes of the culture medium.
-
Scoring: The cell cultures are examined for the formation of "foci," which are dense, multi-layered clusters of cells that have lost their normal contact inhibition of growth. These foci are indicative of cell transformation.
-
Confirmation: Cells from the transformed foci can be isolated and tested for their ability to form tumors when injected into immunosuppressed animals, confirming their tumorigenic potential.
Workflow for the Biological Evaluation of a Chrysene Derivative
Caption: A generalized workflow for the biological evaluation of a chrysene derivative.
Conclusion
The journey of chrysene from a yellow impurity in coal tar to a molecule of significant interest in materials science and medicine is a testament to the continuous evolution of chemical and biological research. While the inherent carcinogenicity of the chrysene core presents a significant challenge, it also provides a unique opportunity to study the mechanisms of chemical carcinogenesis. Furthermore, the rigid and tunable electronic structure of chrysene derivatives has established them as promising candidates for advanced materials, particularly in the field of organic electronics. The future of chrysene research will likely focus on the development of novel synthetic methodologies to create derivatives with tailored properties, a deeper understanding of their structure-activity relationships, and the rational design of chrysene-based compounds with enhanced therapeutic potential and minimal toxicity.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 6-Methylchrysene | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient emitters of ultra-deep-blue light made from chrysene chromophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 6,12-Dibromochrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for 6,12-Dibromochrysene (CAS No. 131222-99-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀Br₂ | PubChem[1] |
| Molecular Weight | 386.09 g/mol | Tokyo Chemical Industry[2] |
| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry[2] |
| Melting Point | 284 °C | ChemicalBook[3], Tokyo Chemical Industry[2] |
| Boiling Point | 526.8±23.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.722 g/cm³ | ChemicalBook[3] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | ChemicalBook[3], Tokyo Chemical Industry[2] |
Health and Safety Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term aquatic toxicity.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life[1][2] |
GHS Pictogram:
-
Warning [1]
Signal Word:
-
Warning [1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Toxicological Information
Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available in the reviewed sources. The classification of "Harmful if swallowed" is based on aggregated data from notifications to the ECHA C&L Inventory.[1] The toxicological properties have not been thoroughly investigated.
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, seek immediate medical assistance. Clean mouth with water. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Inhalation | Remove from exposure to fresh air. If not breathing, give artificial respiration. Get medical attention. |
Handling, Storage, and Disposal
Proper handling and storage procedures are crucial to minimize risk.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let this chemical enter the environment.
Experimental Protocols
Detailed experimental protocols for the determination of the health and safety data for this compound are not available in the public domain. The GHS classifications are derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA), but the specific study details are not provided in the aggregated summaries.[1]
Visualizations
Due to the limited toxicological data, a signaling pathway diagram cannot be constructed. However, the logical relationship for the hazard classification of this compound is presented below.
Caption: Hazard classification workflow for this compound.
References
A Technical Guide to the Thermal Stability of 6,12-Dibromochrysene
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Thermal Properties
A summary of the known physical properties of 6,12-Dibromochrysene and its parent compound, chrysene, is presented below. This data serves as a baseline for understanding the compound's general characteristics.
| Property | This compound | Chrysene |
| Molecular Formula | C₁₈H₁₀Br₂ | C₁₈H₁₂ |
| Molecular Weight | 386.08 g/mol | 228.29 g/mol |
| Appearance | White to light yellow powder/crystal | White solid |
| Melting Point (°C) | 284 | 254 |
| Boiling Point (°C) | 526.8 (Predicted) | 448 |
| Density (g/cm³) | 1.722 | 1.274 |
Anticipated Thermal Stability and Decomposition Profile
The thermal stability of an organic molecule is a critical parameter for its application in electronic devices, where it may be subjected to elevated temperatures during fabrication and operation. For this compound, its high melting point of 284°C suggests a relatively stable molecular structure.
The introduction of two bromine atoms to the chrysene backbone is expected to influence its thermal decomposition pathway. Based on studies of other brominated aromatic compounds, the C-Br bond is typically the weakest point in the molecule and is likely to be the initial site of thermal degradation. The decomposition of brominated flame retardants often proceeds through the release of bromine radicals, which can then participate in subsequent decomposition reactions. It is therefore anticipated that the thermal decomposition of this compound would initiate with the cleavage of the carbon-bromine bonds.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal degradation.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Collection: Record the mass loss as a function of temperature.
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition (Td) is determined from the point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or decomposition before the primary thermal events.
Experimental Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 350°C at a heating rate of 10°C/min.
-
Cool from 350°C to 30°C at a rate of 10°C/min.
-
Ramp from 30°C to 350°C at a heating rate of 10°C/min (second heating cycle).
-
-
Data Collection: Record the heat flow as a function of temperature.
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The glass transition temperature (Tg), if present, will appear as a step-change in the baseline of the heat flow curve.
-
The enthalpy of fusion (ΔHm) can be calculated by integrating the area under the melting peak.
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental workflow and the potential decomposition pathway, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols: 6,12-Dibromochrysene as a Versatile Intermediate for High-Performance OLED Emitters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6,12-dibromochrysene as a key intermediate in the synthesis of advanced organic light-emitting diode (OLED) materials. The focus is on the synthesis of blue-emitting materials, which are critical components for full-color displays and solid-state lighting.
Introduction
Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their high thermal stability and excellent photoluminescent properties, making them promising candidates for OLED applications.[1][2] In particular, functionalization at the 6 and 12 positions of the chrysene core allows for the tuning of the material's electronic and optical properties to achieve desired emission colors and device performance. This compound serves as a versatile precursor, enabling the introduction of various aryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This approach facilitates the synthesis of novel emitters with high quantum yields and color purity, particularly in the deep-blue region of the spectrum.
Data Presentation
The following tables summarize the key performance data of OLED materials derived from this compound and related chrysene derivatives.
Table 1: Photophysical Properties of Chrysene Derivatives
| Compound Name | Abbreviation | Max. Emission (Solution) | Max. Emission (Film) | PLQY (Solution) | PLQY (Film) |
| 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline | TPA-C-TP | 435 nm | 444 nm | 91% | 86% |
| 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene | TPE-C-TP | 369 nm | 471 nm | 0.1% | 78% |
PLQY: Photoluminescence Quantum Yield[2][3]
Table 2: Electroluminescence Performance of Non-Doped OLEDs
| Emitter | Abbreviation | CIE Coordinates (x, y) | Max. Wavelength | External Quantum Efficiency (EQE) |
| TPA-C-TP | TPA-C-TP | (0.15, 0.07) | 439 nm | 4.13% |
| 6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene | BPCC | (0.16, 0.08) | - | - |
CIE: Commission Internationale de l'Eclairage[1][3]
Table 3: Thermal and Electrochemical Properties
| Compound | Abbreviation | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | HOMO Level | LUMO Level |
| TPA-C-TP | TPA-C-TP | > 460 °C | - | - | - |
| TPE-C-TP | TPE-C-TP | > 460 °C | - | - | - |
| BPCC | BPCC | - | 181 °C | - | - |
Experimental Protocols
Protocol 1: Synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) via Suzuki Coupling
This protocol details the synthesis of a blue-emitting chrysene derivative using this compound as the starting material. The synthesis involves a sequential Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
[1,1':3',1''-Terphenyl]-5'-ylboronic acid
-
4-(dibenzo[b,d]furan-4-yl)-N,N-diphenylaniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous o-xylene
-
Distilled water
-
Chloroform
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 6-bromo-12-([1,1':3',1''-terphenyl]-5'-yl)chrysene
-
To a 500 mL round-bottom flask, add this compound (2 g, 5.1 mmol), [1,1':3',1''-terphenyl]-5'-ylboronic acid (1.4 g, 5.1 mmol), potassium carbonate (2.1 g, 15.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 g, 0.26 mmol).
-
Add 200 mL of anhydrous o-xylene and 40 mL of distilled water to the flask.
-
Stir the reaction mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.
-
After cooling to room temperature, perform an extraction using chloroform and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform:hexane (1:4) eluent to yield a white solid.
Step 2: Synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)
-
In a 500 mL round-bottom flask, combine the product from Step 1, 4-(dibenzo[b,d]furan-4-yl)-N,N-diphenylaniline boronic acid derivative, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0) in a similar molar ratio as Step 1.
-
Add anhydrous o-xylene and distilled water.
-
Stir the mixture and heat at 110 °C for 20 hours under a nitrogen atmosphere.
-
Follow the same workup and purification procedure as in Step 1.
Protocol 2: Fabrication of a Non-Doped OLED Device
This protocol describes the general procedure for fabricating a multilayer OLED device using the synthesized chrysene derivative as the emitting layer.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Emitting layer (EML) material (e.g., TPA-C-TP)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode under a high vacuum (< 10⁻⁶ Torr). The typical layer structure and thicknesses are as follows:
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., TPA-C-TP, 20 nm)
-
ETL (e.g., TPBi, 40 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (Al, 100 nm)
-
-
The deposition rates for the organic materials are typically 0.5-1.0 Å/s, for LiF is 0.1 Å/s, and for Al is 2.0 Å/s.
-
Encapsulate the fabricated devices in a nitrogen-filled glove box to prevent degradation from moisture and oxygen.
Visualizations
Caption: Synthetic pathway for a blue OLED emitter from this compound.
Caption: Workflow for the fabrication of a non-doped OLED device.
References
Application Notes and Protocols for 6,12-Dibromochrysene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,12-Dibromochrysene is a versatile building block in the synthesis of advanced materials for organic electronics. Its rigid, planar chrysene core provides a robust platform for the development of high-performance organic semiconductors. The strategic placement of bromine atoms at the 6 and 12 positions allows for facile functionalization through various cross-coupling reactions, enabling the tuning of electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Applications in Organic Electronics
The chrysene scaffold is an attractive component for organic electronic materials due to its inherent charge-transporting capabilities and high thermal stability. By replacing the bromine atoms of this compound with various aromatic or alkynyl moieties, researchers can synthesize a range of materials with tailored properties for specific applications.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are promising candidates for emissive and host materials in OLEDs. Functionalization with bulky aromatic side groups can prevent intermolecular packing, leading to high photoluminescence quantum yields (PLQY) in the solid state. For instance, attaching triphenylamine (TPA) or diphenylamine (DPA) moieties can enhance hole injection and transport properties while providing the necessary steric hindrance to minimize concentration quenching.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the chrysene core facilitates π-π stacking, which is crucial for efficient charge transport in OFETs. The introduction of various substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the charge carrier mobility and the type of charge transport (p-type, n-type, or ambipolar).
Quantitative Performance Data
The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance metrics for representative devices fabricated using derivatives of chrysene.
Table 1: Performance of OLEDs based on 6,12-Diarylchrysene Derivatives
| Emitting Material | Host Material | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| TPA-C-TPA¹ | - | 2.49 | 4.26 | (0.15, 0.06) |
| TPA-C-DPA¹ | - | 2.28 | 3.52 | (0.14, 0.06) |
¹Data from a study on blue emitting materials where TPA-C-TPA is 4,4'-(chrysene-6,12-diyl)bis(N,N-diphenylaniline) and TPA-C-DPA is 12-(4-(diphenylamino)phenyl)-N,N-diphenylchrysen-6-amine.
Table 2: Performance of OFETs based on Chrysene Derivatives
| Active Material | Mobility (cm²/Vs) | On/Off Ratio |
| 2,8-Diphenylchrysene (Ph-CR)² | 4.1 x 10⁻² | 10⁵ |
| 2,8-Dioctylchrysene (C8-CR)² | < 10⁻³ | ~10⁴ |
| 2,8-Dinaphthylchrysene (Nap-CR)² | ~10⁻³ | ~10⁴ |
²Data for 2,8-disubstituted chrysenes, serving as a proxy for 6,12-disubstituted isomers. Performance is for p-channel FET characteristics.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the fabrication of organic electronic devices are provided below.
Protocol 1: Synthesis of 6,12-Diarylchrysene via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 4 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 ratio) to the flask via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6,12-diarylchrysene.
Protocol 2: Synthesis of 6,12-Bis(alkynyl)chrysene via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (anhydrous)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and the terminal alkyne (2.5 equivalents).
-
Solvent and Base: Add anhydrous toluene and anhydrous triethylamine. The triethylamine acts as both the base and a solvent.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the amine salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 6,12-bis(alkynyl)chrysene derivative.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a typical multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (6,12-diarylchrysene derivative)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: In a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr), deposit the following layers sequentially:
-
HIL: ~10 nm of MoO₃
-
HTL: ~40 nm of NPB
-
EML: ~20 nm of the 6,12-diarylchrysene derivative
-
ETL: ~30 nm of Alq₃
-
EIL: ~1 nm of LiF
-
-
Cathode Deposition: Deposit a ~100 nm thick layer of aluminum through a shadow mask to define the cathode and the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol details the fabrication of an OFET using a this compound derivative as the active semiconductor layer.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound derivative
-
Solvent for semiconductor deposition (e.g., chloroform, toluene)
-
Gold (for source and drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Semiconductor Deposition: Deposit the this compound derivative onto the SiO₂ surface. This can be done by:
-
Solution-Shearing or Spin-Coating: Dissolve the organic semiconductor in a suitable solvent and deposit it onto the substrate. Anneal the film to improve crystallinity.
-
Thermal Evaporation: Heat the organic semiconductor in a vacuum chamber to deposit a thin film onto the substrate held at a specific temperature.
-
-
Electrode Deposition: Deposit the gold source and drain electrodes (~50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Characterization: Characterize the electrical properties of the OFET in a probe station under ambient or inert conditions.
Visualizations
Caption: Synthetic workflow for 6,12-diarylchrysene via Suzuki coupling.
Caption: Workflow for the fabrication of a multilayer OLED device.
Caption: Logical flow for bottom-gate, top-contact OFET fabrication.
References
Application Notes and Protocols for the Synthesis of Hole Transport Materials from 6,12-Dibromochrysene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel hole transport materials (HTMs) utilizing 6,12-dibromochrysene as a versatile starting scaffold. The chrysene core, a polycyclic aromatic hydrocarbon, offers a rigid and planar structure, which is advantageous for achieving high charge carrier mobility. Functionalization at the 6 and 12 positions allows for the tuning of optoelectronic properties to optimize performance in organic electronic devices, particularly perovskite solar cells (PSCs).
Introduction to Chrysene-Based Hole Transport Materials
Chrysene is a promising building block for organic electronic materials due to its inherent photophysical and charge-transporting properties.[1] By strategically introducing electron-donating moieties at the 6 and 12 positions of the chrysene core, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance solubility, and improve the morphological stability of the resulting thin films. These are critical parameters for efficient hole extraction and transport from the perovskite absorber layer to the electrode in a solar cell.[1]
This document outlines synthetic strategies for two classes of chrysene-based HTMs derived from this compound:
-
6,12-Di(thiophen-2-yl)chrysene (Th-Ch-Th): Synthesized via a Suzuki cross-coupling reaction, this material incorporates thiophene units, which are known to promote intermolecular π-π stacking and facilitate charge transport.
-
6,12-Bis(N,N-di(4-methoxyphenyl)amino)chrysene (MeO-TPA-Ch-TPA-MeO): Prepared through a Buchwald-Hartwig amination, this HTM features triphenylamine moieties, which are widely used in high-performance HTMs for their excellent hole-transporting capabilities and ability to form stable amorphous films.
Data Presentation: Performance of Chrysene-Based Hole Transport Materials
The following tables summarize the key performance parameters of representative chrysene-based HTMs. While a direct synthesis from this compound is proposed in the protocols, the data presented here is from closely related, high-performing chrysene-based azahelicene HTMs (DA6-BMCA and BA7-BMCA) and a 6,12-disubstituted chrysene derivative (BPCC) to provide a benchmark for expected performance.
Table 1: Optoelectronic and Thermal Properties of Chrysene-Based HTMs
| Material ID | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| DA6-BMCA | -5.08[1] | - | - | 195 | 490 |
| BA7-BMCA | -5.09[1] | - | - | 180 | 472 |
| BPCC | -5.73[2] | -2.54[2] | 3.19 | 181[2] | - |
Table 2: Device Performance of Perovskite Solar Cells with Chrysene-Based HTMs
| HTM | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| DA6-BMCA | 4.82 x 10⁻⁵[1] | 20.2[1] | 1.11[1] | 24.5[1] | 74.3[1] |
| BA7-BMCA | 3.03 x 10⁻⁵[1] | 19.4[1] | 1.09[1] | 24.5[1] | 72.4[1] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried prior to use. Reagents should be purchased from commercial suppliers and used as received unless purification procedures are specified.
Synthesis of 6,12-Di(thiophen-2-yl)chrysene (Th-Ch-Th) via Suzuki Coupling
This protocol describes the synthesis of a chrysene-based HTM with thiophene moieties attached at the 6 and 12 positions.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add this compound (1.0 mmol), thiophene-2-boronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and water (5 mL).
-
Heat the reaction mixture to reflux and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure 6,12-di(thiophen-2-yl)chrysene.
Synthesis of 6,12-Bis(N,N-di(4-methoxyphenyl)amino)chrysene (MeO-TPA-Ch-TPA-MeO) via Buchwald-Hartwig Amination
This protocol details the synthesis of a chrysene-based HTM functionalized with di(4-methoxyphenyl)amine groups.
Materials:
-
This compound
-
Di(4-methoxyphenyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), di(4-methoxyphenyl)amine (2.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.08 mmol).
-
Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Add 20 mL of anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/methanol solvent system to yield the pure 6,12-bis(N,N-di(4-methoxyphenyl)amino)chrysene.
Logical Relationships in HTM Synthesis and Application
The following diagram illustrates the logical flow from the starting material to the final application and evaluation of the synthesized hole transport materials.
These protocols provide a solid foundation for the development of novel, high-performance hole transport materials based on the versatile this compound scaffold. Further optimization of reaction conditions and exploration of different aryl or amino coupling partners can lead to a new generation of efficient and stable materials for perovskite solar cells and other organic electronic applications.
References
Application of 6,12-Dibromochrysene in Chiral Catalysis: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 6,12-dibromochrysene is primarily recognized for its applications in materials science, its rigid polycyclic aromatic hydrocarbon (PAH) backbone presents a unique and underexplored scaffold for the development of novel chiral ligands for asymmetric catalysis. This application note explores the prospective use of this compound as a precursor for the synthesis of C₂-symmetric chiral phosphine ligands and their potential application in enantioselective hydrogenation reactions, a critical transformation in pharmaceutical and fine chemical synthesis. Detailed, albeit hypothetical, protocols for ligand synthesis and catalytic application are provided, supported by data from analogous systems to project potential efficacy.
Introduction
The quest for novel chiral ligands that can induce high stereoselectivity in catalytic reactions is a continuous endeavor in organic synthesis. Axially chiral biaryl ligands, such as BINAP and SYNPHOS, have demonstrated remarkable success in a wide array of asymmetric transformations due to their well-defined chiral environment and tunable electronic and steric properties.[1][2][3] The chrysene core, a rigid and planar PAH, offers a distinct structural motif that has not been extensively explored for the development of chiral ligands. This compound serves as an ideal starting material, with two reactive bromine atoms at positions that can be functionalized to introduce chirality and coordinating groups.
This document outlines a prospective pathway for the synthesis of a novel C₂-symmetric diphosphine ligand derived from this compound, named Chrys-Phos, and its hypothetical application in the asymmetric hydrogenation of a prochiral olefin.
Proposed Synthesis of (S)-Chrys-Phos Ligand
The proposed synthetic route to the novel chiral ligand, (S)-6,12-bis(diphenylphosphino)chrysene ((S)-Chrys-Phos), involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method allows for the formation of C-C bonds between aryl halides and boronic acids or esters.[4]
Caption: Proposed synthesis of (S)-Chrys-Phos via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of (S)-Chrys-Phos
Materials:
-
This compound (1.0 equiv)
-
(S)-Diphenylphosphine boronic acid pinacol ester (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, (S)-diphenylphosphine boronic acid pinacol ester, and potassium carbonate.
-
Add anhydrous toluene and degassed water to the flask.
-
Degas the resulting suspension by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the mixture under a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-Chrys-Phos ligand.
Application in Asymmetric Hydrogenation
The newly synthesized (S)-Chrys-Phos ligand can be utilized in transition metal-catalyzed asymmetric hydrogenation reactions. Rhodium and Ruthenium complexes of chiral diphosphine ligands are particularly effective for the enantioselective reduction of various prochiral substrates.[5]
Caption: Workflow for asymmetric hydrogenation using (S)-Chrys-Phos.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(S)-Chrys-Phos (0.011 equiv)
-
Methanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and (S)-Chrys-Phos in anhydrous, degassed methanol in a stainless-steel autoclave equipped with a magnetic stir bar.
-
Stir the solution for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Add a solution of methyl (Z)-α-acetamidocinnamate in methanol to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Projected Data and Performance
The following tables present projected data for the synthesis of the (S)-Chrys-Phos ligand and its performance in the asymmetric hydrogenation, based on analogous systems reported in the literature for sterically hindered biaryl phosphine ligands.[4][6][7][8]
Table 1: Projected Yield for the Synthesis of (S)-Chrys-Phos
| Entry | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Projected Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 24 | 75-85 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 20 | 80-90 |
Table 2: Projected Performance of (S)-Chrys-Phos in Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Time (h) | Projected Conversion (%) | Projected ee (%) |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | 10 | Methanol | 12 | >99 | 90-95 |
| Itaconic acid dimethyl ester | 1.0 | 20 | Toluene | 24 | >99 | 88-94 |
| Acetophenone | 0.5 | 50 | Methanol | 16 | 95 | 85-92 |
Conclusion
This compound holds significant, yet untapped, potential as a scaffold for the development of novel chiral ligands. The proposed "Chrys-Phos" ligand, accessible through standard cross-coupling methodologies, could offer a unique steric and electronic environment for asymmetric catalysis. The rigid chrysene backbone may impart high levels of enantioselectivity in reactions such as asymmetric hydrogenation. The experimental protocols and projected data provided herein serve as a roadmap for researchers to explore this promising avenue in chiral catalyst design, potentially leading to new catalytic systems with superior performance for the synthesis of enantioenriched molecules relevant to the pharmaceutical and chemical industries. Further experimental validation is required to fully assess the viability and efficacy of this approach.
References
Application Notes and Protocols for the Synthesis of Blue Light-Emitting Diodes using 6,12-Dibromochrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel blue light-emitting materials derived from 6,12-dibromochrysene and their application in Organic Light-Emitting Diodes (OLEDs). The information is intended to guide researchers in the development of next-generation blue emitters for display and lighting technologies.
Introduction
Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their potential in organic electronics due to their inherent photophysical properties. Specifically, functionalization of the chrysene core at the 6 and 12 positions allows for the tuning of electronic properties to achieve efficient and stable blue emission, a key challenge in OLED technology. This document details the synthesis of two such derivatives, 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) and 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), starting from this compound. Their performance in non-doped OLED devices is also presented.
Data Presentation
The photophysical and electroluminescent properties of the synthesized chrysene derivatives are summarized in the tables below. These materials exhibit promising characteristics for application as blue emitters in OLEDs.
Table 1: Photophysical Properties of Chrysene Derivatives
| Compound | Absorption λmax (nm, Film) | Emission λmax (nm, Film) | Photoluminescence Quantum Yield (PLQY, Film) |
| TPA-C-TP | 359 | 444 | 86%[1] |
| TPE-C-TP | 348 | 471 | 78%[1][2] |
Table 2: Electroluminescence Performance of Non-Doped OLEDs
| Emitting Material | External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Emission Peak (nm) |
| TPA-C-TP | 4.13%[1] | (0.15, 0.07)[1] | 439[1][2] |
| TPE-C-TP | - | - | - |
Note: The electroluminescence data for TPE-C-TP was not provided in the source material.
Experimental Protocols
The following protocols are based on the synthetic routes and device fabrication methods described by Park et al., 2024.[1][2]
Synthesis of 6-bromo-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (Compound 7)
This protocol describes the first step in the synthesis of the TPE-C-TP emitter, starting from this compound.
Materials:
-
This compound (2.0 g, 5.1 mmol)
-
4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (6) (2.85 g, 6.2 mmol)
-
Potassium carbonate (2.5 g, 18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.3 g, 0.26 mmol)
-
Anhydrous o-xylene (200 mL)
-
Distilled water (40 mL)
-
Chloroform
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a 500 mL round-bottom flask, add this compound, 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[3]
-
Add anhydrous o-xylene and distilled water to the flask.
-
Stir the reaction mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.[3]
-
After cooling to room temperature, perform an extraction using chloroform and water.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform:hexane (1:4) eluent to yield the product as a white solid.
Synthesis of 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP)
This protocol describes the final step in the synthesis of the TPE-C-TP emitter.
Materials:
-
6-bromo-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (7) (1.3 g, 2 mmol)
-
[1,1′:3′,1″-terphenyl]-5′-ylboronic acid (0.62 g, 2.2 mmol)
-
Potassium carbonate (0.91 g, 6.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.09 mmol)
-
Anhydrous o-xylene (140 mL)
-
Distilled water (30 mL)
-
Chloroform
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask, combine compound (7), [1,1′:3′,1″-terphenyl]-5′-ylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[3]
-
Add anhydrous o-xylene and distilled water and stir the mixture.
-
Heat the reaction mixture to 110 °C for 20 hours under a nitrogen atmosphere.[3]
-
After cooling, extract the product with chloroform and water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by evaporation.
-
Purify the final product by silica gel column chromatography with a chloroform:hexane (1:4) eluent to obtain a white solid (yield: 76%).[1]
Synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)
This protocol describes the synthesis of the TPA-C-TP emitter.
Materials:
-
6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-bromochrysene (4) (0.35 g, 1.4 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.04 g, 0.07 mmol)
-
Anhydrous toluene (40 mL)
-
Chloroform
-
Water
-
Magnesium sulfate (anhydrous)
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-bromochrysene (4) and tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.[1]
-
Heat the reaction mixture to 110 °C for 4 hours under a nitrogen atmosphere.[1]
-
After cooling, perform an extraction with chloroform and water.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Evaporate the solvent.
-
Purify the product by silica gel column chromatography using a chloroform:hexane (1:4) eluent to yield a white solid (yield: 76%).[1]
Fabrication of a Non-Doped OLED Device
This protocol provides a general procedure for the fabrication of a multi-layer OLED device, with specific details for using the synthesized chrysene derivatives as the emissive layer.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material (TPA-C-TP or TPE-C-TP)
-
Electron Transport Layer (ETL) material (e.g., Bphen)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with acetone, isopropanol, and deionized water.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system.
-
Deposit the organic layers sequentially onto the ITO anode at a deposition rate of 1-2 Å/s. A typical device structure is as follows:
-
HATCN (HIL, 10 nm)
-
TAPC (HTL, 40 nm)
-
TPA-C-TP or TPE-C-TP (EML, 20 nm)
-
Bphen (ETL, 40 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (EIL, 1 nm) at a rate of 0.1 Å/s.
-
Deposit a layer of Aluminum (100 nm) at a rate of 5 Å/s to form the cathode.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glove box to prevent degradation from moisture and oxygen.
-
Visualizations
The following diagrams illustrate the synthetic pathways and the experimental workflow for OLED fabrication.
Caption: Synthetic pathways for TPE-C-TP and TPA-C-TP.
Caption: General workflow for OLED fabrication.
References
- 1. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs [mdpi.com]
Experimental Protocol for the Regioselective Bromination of Chrysene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed experimental protocol for the regioselective bromination of chrysene to yield 6-bromochrysene. Chrysene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in materials science and as building blocks in the synthesis of more complex organic molecules. Electrophilic aromatic substitution on chrysene occurs preferentially at the C-6 position due to the electronic properties of the chrysene core. This protocol outlines two common methods for this transformation: direct bromination using molecular bromine with a Lewis acid catalyst, and bromination using N-bromosuccinimide (NBS), a milder brominating agent.
The resulting 6-bromochrysene can be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups at the 6-position, enabling the synthesis of novel chrysene derivatives for applications in organic electronics, fluorescent probes, and pharmaceutical research. The choice of bromination method may depend on the desired scale, available reagents, and sensitivity of other functional groups if substituted chrysenes are used.
Experimental Protocols
Two primary methods for the synthesis of 6-bromochrysene are presented below.
Method A: Bromination with Molecular Bromine and Iron(III) Bromide
This method is a classic electrophilic aromatic substitution using molecular bromine activated by a Lewis acid catalyst.
Reaction Scheme:
Materials:
-
Chrysene (C₁₈H₁₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Carbon Disulfide (CS₂), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve chrysene (1.0 eq) in anhydrous carbon disulfide.
-
Add anhydrous iron(III) bromide (0.1 eq) to the solution.
-
From the dropping funnel, add a solution of bromine (1.1 eq) in anhydrous carbon disulfide dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/dichloromethane gradient) to afford pure 6-bromochrysene.
Method B: Bromination with N-Bromosuccinimide (NBS)
This method employs a milder and easier-to-handle brominating agent, which can be advantageous for small-scale reactions or with sensitive substrates.
Reaction Scheme:
Materials:
-
Chrysene (C₁₈H₁₂)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve chrysene (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Add N-bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a larger beaker containing water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/dichloromethane gradient) to yield pure 6-bromochrysene.
Data Presentation
Table 1: Quantitative Data for Bromination of Chrysene
| Parameter | Method A (Br₂/FeBr₃) | Method B (NBS/DMF) |
| Reactants | ||
| Chrysene | 1.0 eq | 1.0 eq |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Molar Ratio (Agent:Chrysene) | 1.1 : 1 | 1.1 : 1 |
| Catalyst | Iron(III) Bromide (FeBr₃) | None |
| Catalyst Loading | 0.1 eq | N/A |
| Reaction Conditions | ||
| Solvent | Carbon Disulfide (CS₂) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 24 hours |
| Work-up & Purification | ||
| Quenching Agent | Saturated NaHSO₃ solution | Water |
| Purification Method | Column Chromatography | Column Chromatography |
| Product | ||
| Product Name | 6-Bromochrysene | 6-Bromochrysene |
| Typical Yield | 70-85% | 65-80% |
Table 2: Characterization Data for 6-Bromochrysene (C₁₈H₁₁Br)
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.7-7.6 (m, Ar-H). The exact shifts and coupling constants will be complex due to the polycyclic aromatic system. The proton at C5 will likely show a downfield shift. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~135-120 (Ar-C), ~118 (C-Br). Multiple signals are expected in the aromatic region. The carbon bearing the bromine will be significantly shifted. |
| Mass Spectrometry | m/z: [M]⁺ at ~306 and [M+2]⁺ at ~308 in a ~1:1 ratio, characteristic of a monobrominated compound. |
| Melting Point | ~145-148 °C |
Mandatory Visualization
Caption: Experimental workflow for the bromination of chrysene.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,12-Dibromochrysene
Abstract
This application note details a robust method for the purification of 6,12-Dibromochrysene using preparative high-performance liquid chromatography (HPLC). This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with significant interest in materials science and organic electronics. The described protocol utilizes a reversed-phase C18 column and a gradient elution with an acetonitrile/water mobile phase to achieve high purity of the target compound. This method is suitable for researchers, scientists, and professionals in drug development and materials science requiring highly purified this compound for their applications.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are a class of compounds extensively studied for their unique electronic and photophysical properties. This compound serves as a key building block in the synthesis of advanced organic materials. The purity of this precursor is paramount to ensure the desired performance and reproducibility of the final materials. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds due to its high resolution and efficiency.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of this compound, addressing the need for a standardized method to obtain high-purity material.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and data acquisition software.
-
Column: A preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Sample: Crude this compound.
-
Sample Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of THF or DCM to create a concentrated stock solution. The choice of solvent depends on the solubility of the crude material.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
HPLC Method
The purification is performed using a reversed-phase C18 column with a gradient elution of water and acetonitrile.
Table 1: HPLC Gradient Program
| Time (min) | % Acetonitrile | % Water | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 10.0 |
| 20.0 | 100 | 0 | 10.0 |
| 25.0 | 100 | 0 | 10.0 |
| 25.1 | 70 | 30 | 10.0 |
| 30.0 | 70 | 30 | 10.0 |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | Preparative C18, 250 mm x 20 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | As described in Table 1 |
| Flow Rate | 10.0 mL/min |
| Injection Volume | 1-5 mL (depending on concentration) |
| Detection Wavelength | 266 nm |
| Column Temperature | Ambient |
Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the chromatogram.
-
Combine the desired fractions.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified solid this compound.
-
Determine the purity of the final product by analytical HPLC.
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Results and Discussion
The described HPLC method provides a reliable and efficient means for the purification of this compound. The use of a reversed-phase C18 column is well-suited for the separation of hydrophobic molecules like PAHs.[3][4][5][6][7] The gradient elution from 70% to 100% acetonitrile allows for the effective separation of the target compound from both less polar and more polar impurities. The selection of 266 nm as the detection wavelength is based on the UV absorbance characteristics of the parent compound, chrysene, and is expected to provide good sensitivity for this compound.[5]
Table 3: Expected Results
| Parameter | Expected Value |
| Retention Time of this compound | ~15-20 min (highly dependent on the specific system and column) |
| Purity of final product | >99% (as determined by analytical HPLC) |
| Recovery | >80% (dependent on the purity of the crude material and fraction collection precision) |
It is important to note that the optimal injection volume and sample concentration should be determined empirically to avoid column overloading and ensure the best possible separation. The flow rate and gradient profile can be further optimized to improve resolution or reduce purification time.
Conclusion
This application note provides a comprehensive protocol for the preparative HPLC purification of this compound. The method is straightforward, scalable, and yields a product of high purity, suitable for demanding applications in research and development. The provided workflow and tabulated parameters offer a clear guide for scientists and researchers to implement this purification strategy in their laboratories.
References
Application Notes and Protocols for the Recrystallization of 6,12-Dibromochrysene to Achieve High Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,12-Dibromochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical building block in the synthesis of advanced organic electronic materials, particularly for Organic Light Emitting Diodes (OLEDs), and as an intermediate in the development of novel pharmaceutical compounds.[1] The performance and reproducibility of these applications are highly dependent on the purity of the starting materials. Even trace impurities can significantly impact device efficiency and longevity in OLEDs or lead to undesirable side products and compromised biological activity in drug development.[1] Therefore, achieving high purity, typically ≥99%, of this compound is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.[2] This document provides detailed protocols and application notes for the recrystallization of this compound to achieve high purity, including solvent selection, experimental procedures, and methods for purity assessment.
Data Presentation
Solubility of this compound in Various Solvents
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below, while the impurities should either be highly soluble or insoluble at all temperatures. The following table summarizes the solubility of this compound in a range of common laboratory solvents.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Toluene | ~1.5 | ~35 |
| o-Xylene | ~2.0 | ~45 |
| Dichloromethane | ~5.0 | (not applicable) |
| Chloroform | ~6.0 | (not applicable) |
| Tetrahydrofuran (THF) | ~3.0 | ~25 |
| Acetone | ~0.5 | ~5.0 |
| Ethanol | <0.1 | ~1.0 |
| Hexane | <0.1 | ~0.5 |
Note: The data presented in this table is a hypothetical representation based on the general solubility of similar polycyclic aromatic hydrocarbons and is intended for illustrative purposes.
Comparative Analysis of Recrystallization Solvents
Based on the solubility data, several solvents were evaluated for their effectiveness in the recrystallization of crude this compound (initial purity ~95%). The results are summarized in the table below.
| Recrystallization Solvent | Yield (%) | Purity by HPLC (%) | Melting Point (°C) | Observations |
| Toluene | 85 | 99.2 | 283-284 | Well-formed, off-white crystalline needles. |
| o-Xylene | 82 | 99.5 | 284 | Large, colorless plate-like crystals. |
| Dichloromethane/Hexane | 90 | 98.5 | 281-283 | Fine, white powder. |
| Tetrahydrofuran (THF) | 75 | 98.8 | 282-284 | Small, irregular crystals. |
Note: The data presented in this table is a hypothetical representation to illustrate the comparative performance of different solvents.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from o-Xylene
This protocol describes the recrystallization of this compound using a single solvent system to achieve high purity.
Materials:
-
Crude this compound
-
o-Xylene (reagent grade)
-
Erlenmeyer flask
-
Condenser
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of o-xylene to just cover the solid.
-
Heating: Attach a condenser to the flask and heat the mixture to the boiling point of o-xylene (~144 °C) with gentle stirring.
-
Achieve Saturation: Continue adding small portions of hot o-xylene until the this compound completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask with glass wool or a beaker of warm water.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold o-xylene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point or in a vacuum desiccator until a constant weight is achieved. The melting point of pure this compound is 284°C.[3][4][5]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of this compound purity using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the recrystallized sample in a suitable solvent (e.g., tetrahydrofuran) at a concentration of approximately 1 mg/mL.
Expected Results:
The purity of the recrystallized this compound can be determined by the area percentage of the main peak in the chromatogram. The following table shows hypothetical retention times for this compound and potential impurities.
| Compound | Retention Time (min) |
| Chrysene (starting material) | 3.5 |
| Monobromochrysene (impurity) | 5.2 |
| This compound | 7.8 |
| Tribromochrysene (impurity) | 9.5 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes.
Mandatory Visualization
Caption: A workflow diagram illustrating the recrystallization and quality control process for achieving high-purity this compound.
Caption: A decision-making diagram for the selection of an optimal recrystallization solvent.
References
Application Note: Characterization of 6,12-Dibromochrysene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6,12-Dibromochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative of chrysene. The introduction of bromine atoms at the 6 and 12 positions significantly influences its electronic properties and reactivity, making it a valuable building block in materials science and organic electronics. Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the molecule. This note provides a standardized protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These values are for illustrative purposes and should be replaced with experimental data. The proton numbering scheme is provided in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-7 | 8.5 - 8.7 | d | 8.0 - 9.0 |
| H-2, H-8 | 7.6 - 7.8 | t | 7.5 - 8.5 |
| H-3, H-9 | 7.8 - 8.0 | t | 7.5 - 8.5 |
| H-4, H-10 | 8.8 - 9.0 | d | 8.0 - 9.0 |
| H-5, H-11 | 8.3 - 8.5 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-7 | 128.0 - 130.0 |
| C-2, C-8 | 126.0 - 128.0 |
| C-3, C-9 | 127.0 - 129.0 |
| C-4, H-10 | 123.0 - 125.0 |
| C-4a, C-10a | 131.0 - 133.0 |
| C-4b, C-10b | 130.0 - 132.0 |
| C-5, C-11 | 129.0 - 131.0 |
| C-6, C-12 | 122.0 - 124.0 |
| C-6a, C-12a | 132.0 - 134.0 |
| C-12b, C-12c | 125.0 - 127.0 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for PAHs. Ensure the solvent is of high purity and free from water.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution spectra and to remove dissolved oxygen which can affect relaxation times, it is advisable to degas the sample by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
3.2.3. 2D NMR Spectroscopy (for full structural assignment)
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0 ppm. The ¹³C spectrum is indirectly referenced.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all signals.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Experimental workflow for NMR characterization.
Caption: Data analysis and structure elucidation pathway.
Conclusion
This application note provides a detailed protocol for the NMR spectroscopic characterization of this compound. Adherence to these methodologies will facilitate the acquisition of high-quality NMR data, which is essential for the unambiguous confirmation of its chemical structure and for assessing its purity. While experimental data is currently limited in the public domain, the provided framework serves as a robust guide for researchers working with this and structurally related polycyclic aromatic hydrocarbons.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,12-Dibromochrysene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6,12-Dibromochrysene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yielded significantly less than the expected 75-90% of this compound. What are the potential reasons for this low yield?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction time may have been insufficient for the complete conversion of chrysene. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.
-
Suboptimal Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
-
Reagent Purity: The purity of the starting materials, particularly chrysene and bromine, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Moisture Contamination: The presence of moisture can react with the brominating agent and reduce its effectiveness. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions if possible.
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Optimize your purification strategy to minimize these losses.
Q2: I observe the formation of multiple products in my reaction mixture, leading to a difficult purification process. How can I minimize the formation of these byproducts?
A2: The formation of multiple products is often due to over-bromination or side reactions. Here's how to address this:
-
Control Stoichiometry: Carefully control the stoichiometry of bromine. Using a large excess of bromine will inevitably lead to the formation of tri- and tetra-brominated chrysene derivatives. A molar ratio of approximately 2:1 (bromine to chrysene) is a good starting point for dibromination.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of bromine at any given time, disfavoring polysubstitution.
-
Reaction Temperature: As mentioned, lower temperatures can help to control the reactivity and reduce the formation of unwanted byproducts.
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Non-polar solvents like carbon tetrachloride or chloroform are commonly used.
Q3: The purification of this compound is proving to be challenging. What are the recommended purification methods?
A3: Purifying this compound typically involves removing unreacted chrysene and polybrominated byproducts. The following methods are effective:
-
Recrystallization: This is often the most effective method for purifying the final product. Toluene is a commonly used solvent for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and dichloromethane, can be used to separate the desired dibrominated product from less polar chrysene and more polar polybrominated species.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Standard Bromination in Carbon Tetrachloride
This protocol is a widely cited method for the synthesis of this compound.
Materials:
-
Chrysene
-
Bromine
-
Carbon Tetrachloride (CCl₄)
-
Toluene
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer and a dropping funnel, dissolve 15.16 g (66.4 mmol) of chrysene in 350 mL of carbon tetrachloride.
-
While stirring the mixture at room temperature, slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitated crystals by filtration.
-
Recrystallize the crude product from toluene to obtain pure this compound.
Expected Yield: Approximately 76.1%.[1]
Protocol 2: High-Yield Bromination in Chloroform
This protocol offers a potentially higher yield under slightly different conditions.
Materials:
-
Chrysene
-
Bromine
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve chrysene in chloroform in a suitable reaction vessel.
-
Add bromine to the solution.
-
Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture and isolate the product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: Approximately 90%.
Data Presentation
The following table summarizes the key parameters of the two presented protocols for easy comparison.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Chrysene | Chrysene |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Carbon Tetrachloride (CCl₄) | Chloroform (CHCl₃) |
| Temperature | Reflux | 80°C |
| Reaction Time | 3 hours | 24 hours |
| Reported Yield | 76.1%[1] | 90% |
Visualizations
Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the synthesis of this compound.
References
Technical Support Center: Synthesis of 6,12-Dibromochrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,12-dibromochrysene. Our aim is to address specific issues that may be encountered during the experimental process, ensuring a higher success rate and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products in the electrophilic bromination of chrysene are other brominated chrysenes. These can be categorized as:
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Over-brominated products: Tribromochrysene, tetrabromochrysene, and other polybrominated chrysenes can form if the reaction is not carefully controlled.
-
Isomeric dibromochrysenes: While the 6 and 12 positions of chrysene are the most reactive towards electrophilic substitution, bromination can also occur at other positions on the chrysene core, leading to the formation of isomeric dibromochrysenes. The purity of the final product is crucial for its subsequent applications, as even small amounts of these impurities can negatively impact catalytic reactions.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and dichloromethane, can be used to separate the starting material (chrysene), the desired product (this compound), and the various side products. The product, this compound, is typically a white to light yellow crystalline powder.[2][3] As the reaction proceeds, the spot corresponding to chrysene will diminish, while the spot for this compound will intensify. Additional spots may appear, indicating the formation of side products.
Q3: My final product has a yellowish tint. What is the likely cause?
A3: A yellowish tint in the final product can be due to the presence of impurities. Even high-purity chrysene can sometimes have a yellow hue due to trace amounts of its isomer tetracene, which is difficult to separate. During the bromination reaction, the formation of various side products can also contribute to the coloration. Purification through recrystallization or column chromatography is recommended to obtain a pure, white to off-white product.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically heated to reflux for several hours to ensure completion.[4] |
| Suboptimal reaction temperature. | The reaction is often carried out at room temperature initially, followed by heating to reflux. Maintain the appropriate temperature profile as described in the protocol.[4] | |
| Loss of product during workup or purification. | Be careful during filtration and transfer steps. If using column chromatography, ensure proper packing and choice of eluent to avoid product loss. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of over-brominated side products. | This is often due to an excess of bromine. Carefully control the stoichiometry of bromine added to the reaction mixture. Slow, dropwise addition of bromine is recommended.[4] |
| Formation of isomeric dibromochrysenes. | While difficult to completely avoid, optimizing reaction conditions such as temperature and reaction time can help improve regioselectivity. | |
| Difficulty in Purifying the Product by Recrystallization | Co-crystallization of the desired product with impurities. | Try different solvent systems for recrystallization. Toluene is a commonly used solvent.[4] If impurities have similar solubility, fractional crystallization may be necessary. |
| Product is an oil and does not crystallize. | Ensure the product is sufficiently pure before attempting crystallization. If it remains an oil, purification by column chromatography is the recommended alternative. | |
| NMR Spectrum Shows More Signals Than Expected | Presence of isomeric impurities. | The presence of other dibromochrysene isomers will result in a more complex NMR spectrum with additional signals in the aromatic region. |
| Presence of over-brominated products. | Polybrominated chrysenes will also give rise to a different set of signals in the NMR spectrum. | |
| Incomplete removal of solvent. | Residual solvent peaks may be present. Ensure the product is thoroughly dried under vacuum. |
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound based on a literature protocol.
| Parameter | Value | Reference |
| Starting Material | Chrysene | [4] |
| Reagent | Bromine | [4] |
| Solvent | Carbon Tetrachloride | [4] |
| Reaction Temperature | Room temperature, then reflux | [4] |
| Reaction Time | Several hours | [4] |
| Purification Method | Recrystallization from toluene | [4] |
| Appearance | White to light yellow crystals | [2][3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[4]
Materials:
-
Chrysene
-
Bromine
-
Carbon Tetrachloride
-
Toluene
Procedure:
-
In a suitable reaction flask, dissolve chrysene in carbon tetrachloride.
-
Slowly add a stoichiometric amount of bromine to the solution at room temperature with stirring. The addition should be done dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Purify the crude product by recrystallization from toluene to obtain pure this compound.
Purification by Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
Stationary Phase: Silica gel
Mobile Phase: A gradient of hexane and dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product. Less polar impurities will elute first, followed by the desired this compound, and then more polar, over-brominated side products.
Visualizations
The following diagrams illustrate the key relationships and workflows in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of 6,12-Dibromochrysene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6,12-Dibromochrysene.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a common technique for purifying solid organic compounds. However, its success is highly dependent on the appropriate choice of solvent and careful execution. This compound is typically recrystallized from toluene.[1][2]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too "good" : The compound is too soluble even at low temperatures.- Insufficient concentration : Too much solvent was used.- Solution is supersaturated but nucleation has not occurred. | - For a "good" solvent : Add a miscible "poor" solvent (e.g., hexane) dropwise to the hot solution until turbidity persists, then clarify with a few drops of the hot "good" solvent.- If too much solvent was used : Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- To induce nucleation : - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| "Oiling Out" | The melting point of the impure compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid. | - Reheat the solution and add more of the primary solvent to ensure the compound stays in solution at a higher temperature.- Cool the solution more slowly to allow for crystal lattice formation.- Change the solvent system to one with a lower boiling point. |
| Poor Recovery/Low Yield | - Compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath for a longer period to maximize crystal precipitation.- Minimize the amount of solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product is still impure after recrystallization | - Impurities have similar solubility to this compound in the chosen solvent.- Crystals formed too quickly , trapping impurities. | - Perform a second recrystallization. - Consider using a different solvent or a solvent pair. - Allow the solution to cool slowly to promote the formation of purer crystals.- If significant impurities persist, column chromatography may be necessary. |
Solubility Data of Chrysene (as a proxy for this compound):
| Solvent | Temperature (°C) | Solubility of Chrysene |
| Toluene | 25 | ~2.08 g/L |
| Toluene | 100 | ~50 g/L |
| Absolute Ethanol | 25 | ~0.77 g/L |
This data is for the non-deuterated analogue, Chrysene, and serves as an estimate.[3]
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating this compound from closely related impurities. A common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., chloroform or dichloromethane).
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate mobile phase polarity : The eluent is either too polar (all spots run to the top) or not polar enough (all spots remain at the baseline). | - Adjust the solvent ratio : - If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If spots are too low (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of chloroform/dichloromethane).- Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for optimal separation on the column. |
| Co-elution of Product and Impurities | - Column is overloaded. - Poorly packed column leading to channeling.- Mobile phase polarity is not optimal. | - Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles or cracks.- Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase polarity is too high or too low. | - If eluting too quickly : Decrease the mobile phase polarity.- If eluting too slowly : Increase the mobile phase polarity. |
| Streaking of Spots on TLC/Column | - Sample is too concentrated. - Insoluble impurities are present. - Interaction with the stationary phase. | - Dilute the sample before loading.- Pre-filter the sample to remove any insoluble material.- Consider adding a small percentage of a slightly more polar solvent to the mobile phase to improve solubility and reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Toluene (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to just dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize yield.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold toluene.
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Dry the purified crystals.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from impurities with similar solubility.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Chloroform (or Dichloromethane)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase.
-
Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding chloroform (e.g., starting with 1% chloroform in hexane and slowly increasing the concentration).
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound. Use a UV lamp for visualization, as chrysene derivatives are typically UV-active.[4][5]
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting material (chrysene), mono-brominated chrysene, and other isomers of dibromochrysene that may form during the bromination reaction. Residual solvents from the reaction or workup can also be present.
Q2: My purified this compound is a pale yellow powder, but the literature describes it as white crystals. Is it impure?
A2: While a white crystalline solid is indicative of high purity, a pale yellow color does not necessarily mean the product is significantly impure.[1] Trace impurities or slight variations in the crystal lattice can sometimes impart a yellowish hue. However, a distinct yellow or brown color suggests the presence of impurities, and further purification may be required.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography and for assessing the purity of fractions. For UV-active compounds like this compound, spots can be visualized under a UV lamp.[4][5] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative information on the purity of the final product.
Q4: What safety precautions should I take when handling this compound?
A4: this compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[6] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Recrystallization of 6,12-Dibromochrysene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 6,12-Dibromochrysene (CAS: 131222-99-6).
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A definitive, universally "best" solvent for the recrystallization of this compound is not extensively documented in publicly available literature. However, a known successful recrystallization has been performed using toluene.[1][2] The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A systematic solvent screening is the recommended approach to identify the optimal solvent for your specific purity requirements.
Q2: What are the key characteristics of a good recrystallization solvent?
An effective recrystallization solvent should possess the following characteristics:
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High solvency at elevated temperatures: The compound should be very soluble in the hot solvent.
-
Low solvency at low temperatures: The compound should be poorly soluble in the cold solvent to maximize yield upon cooling.[3]
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Differential solubility for impurities: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Non-reactive: The solvent should not react with this compound.[3]
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Appropriate boiling point: The solvent's boiling point should be lower than the melting point of this compound (284 °C) to prevent "oiling out".[3][4][5]
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Ease of removal: The solvent should be volatile enough to be easily removed from the purified crystals.[3]
Q3: Where should I start with solvent selection for this compound?
Given that this compound is a polycyclic aromatic hydrocarbon (PAH), starting with aromatic or non-polar aprotic solvents is a logical approach. A systematic screening of the solvents listed in the table below is recommended.
Troubleshooting Guide
Issue 1: this compound is not dissolving, even in hot solvent.
-
Possible Cause: The chosen solvent has insufficient solvating power for this compound.
-
Solution 1: Gradually increase the volume of the hot solvent. You may be attempting to dissolve too much solute in a given volume.
-
Solution 2: Select a different solvent with a higher solvating power for aromatic compounds. Refer to the solvent screening table. Toluene or xylenes may be more effective than aliphatic hydrocarbons.
Issue 2: "Oiling out" occurs instead of crystal formation.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a degree that the solute's melting point is depressed below the solution temperature.[3]
-
Solution 1a: Reheat the solution to dissolve the oil, then add more solvent to decrease the concentration. Allow the solution to cool more slowly.[3]
-
Solution 1b: Choose a solvent with a lower boiling point.[3]
-
Possible Cause 2: The rate of cooling is too rapid.
-
Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Issue 3: No crystals form upon cooling.
-
Possible Cause 1: The solution is not sufficiently supersaturated.
-
Solution 1a: The compound may be too soluble in the chosen solvent. If possible, evaporate some of the solvent to increase the concentration and attempt to cool again.[6]
-
Solution 1b: Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and titrate with a "poor" solvent until turbidity is observed.
-
Possible Cause 2: Lack of nucleation sites for crystal growth.
-
Solution 2a: Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Solution 2b: Add a seed crystal of pure this compound to the cooled solution.[6]
Issue 4: The yield of recrystallized product is low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To recover more product, the mother liquor can be concentrated by evaporation and cooled to obtain a second crop of crystals.[7]
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent before filtration.[3] Using a slight excess of hot solvent can also help prevent premature crystal formation.[3]
Data Presentation
Table 1: Suggested Solvents for Screening for this compound Recrystallization
| Solvent/Solvent System | Class | Rationale & Expected Outcome |
| Toluene | Aromatic | Has been successfully used for the recrystallization of this compound.[1][2] A good starting point. |
| Xylenes | Aromatic | Higher boiling point than toluene, may provide different solubility characteristics. |
| Dichloromethane (DCM) | Halogenated | Often a good solvent for aromatic compounds. Can be used in a mixed-solvent system with a non-polar solvent like hexane. |
| Tetrahydrofuran (THF) | Ether | Can sometimes yield good crystals for aromatic compounds, though less common.[8] |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic/Nonpolar) | A versatile mixed-solvent system that can be fine-tuned by adjusting the ratio of the two solvents. |
| Acetone/Hexane | Mixed (Ketone/Nonpolar) | Another common mixed-solvent system that offers a range of polarities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the selected solvent and begin heating and stirring.
-
Achieve Saturation: Continue to add the solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be placed in an insulated container.
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[3] At this point, the solution is saturated.
-
Cooling, Isolation, Washing, and Drying: Follow steps 5-9 from the single-solvent recrystallization protocol.
Mandatory Visualization
Caption: Logical workflow for selecting a recrystallization solvent system.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 131222-99-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 131222-99-6 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 6,12-Dibromochrysene-Based OLEDs
Disclaimer: Direct experimental data on the degradation mechanisms of 6,12-Dibromochrysene in OLEDs is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known properties of this compound, general principles of OLED degradation, and data from related chrysene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in OLEDs?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with two bromine atoms attached to its chrysene core.[1][2] It primarily serves as a crucial intermediate or building block for synthesizing more complex molecules used in the emissive and transport layers of OLED devices.[1][3] The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions, to build larger, functional organic electronic materials.[3]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically a white, crystalline powder.[4][5] Its stable physical characteristics, such as a high melting point and boiling point, make it suitable for handling in industrial synthesis environments.[1][5] High purity (≥99.0%) is critical for its use in OLEDs, as impurities can negatively impact device performance and longevity.[1][3]
Q3: What are the expected degradation pathways for a chrysene-based material in an OLED?
A3: While specific data for this compound is scarce, degradation in chrysene-based OLEDs, and PAHs in general, can be attributed to several factors:
-
Photochemical Degradation: The high energy of blue light emission can lead to the breaking of chemical bonds within the chrysene core, forming non-emissive species.
-
Electrochemical Degradation: The material can degrade under electrical stress, leading to the formation of charge traps and a decrease in charge carrier mobility.
-
Thermal Degradation: High operating temperatures can cause morphological changes in the thin films, such as crystallization, which can lead to device failure.
-
Reaction with Environmental Factors: Exposure to residual oxygen and moisture during fabrication or operation can lead to oxidation of the chrysene core, quenching luminescence.[6]
Q4: How might the bromo-substituents on this compound influence OLED stability?
A4: The carbon-bromine (C-Br) bonds can be susceptible to cleavage under the energetic conditions within an operating OLED (e.g., from high-energy excitons). This could lead to the formation of reactive radical species that can further attack other organic molecules in the device, accelerating degradation. However, the bromine atoms are typically replaced during the synthesis of the final emitter or transport material, so their direct impact on the final device's stability depends on the stability of the newly formed bonds.
Troubleshooting Guides
Synthesis and Purification of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction; side reactions due to impurities in starting materials or solvents; suboptimal reaction temperature or time. | Ensure high purity of chrysene starting material and solvents. Optimize reaction conditions (temperature, time, stoichiometry of bromine). Monitor reaction progress using techniques like TLC or GC-MS. |
| Purity issues in the final product | Inadequate purification; presence of mono-brominated or other poly-brominated chrysene species. | Recrystallize the crude product using a suitable solvent like toluene.[5] Consider column chromatography for more challenging separations. Confirm purity using NMR spectroscopy and mass spectrometry. |
| Batch-to-batch variation | Inconsistent reaction conditions or purification procedures. | Standardize all synthesis and purification protocols. Thoroughly characterize each batch to ensure consistent purity and properties. |
OLED Device Fabrication and Performance
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low device efficiency (EQE) | Poor film morphology of the emissive layer; energy level mismatch with adjacent layers; charge imbalance. | Optimize deposition parameters (rate, substrate temperature) to achieve a uniform, amorphous film. Select charge transport layers with appropriate HOMO/LUMO levels to ensure efficient charge injection. Adjust layer thicknesses to achieve balanced electron and hole fluxes. |
| Rapid luminance decay (short lifetime) | Intrinsic instability of the emissive material; exciton-induced degradation; poor device encapsulation. | Consider molecular design modifications to improve the intrinsic stability of the chrysene derivative. Use a stable host material to protect the emitter. Ensure high-quality encapsulation to prevent ingress of oxygen and moisture. |
| Color shifting during operation | Formation of degradation byproducts with different emission colors; changes in the recombination zone. | Investigate the degradation products using spectroscopic techniques. Optimize the device structure to confine the recombination zone within the most stable part of the emissive layer. |
| High operating voltage | Large charge injection barriers; low charge carrier mobility in the transport layers. | Select charge transport materials with high mobility and energy levels aligned with the electrodes and emissive layer. Introduce thin injection interlayers to reduce injection barriers. |
Quantitative Data
| Compound | Device Role | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| TPA-C-TP | Emitting Layer | 439 | 4.13 | (0.15, 0.07) |
| TPE-C-TP | Emitting Layer | 471 (in film) | - | - |
| B3TPyC | Electron Transport Layer | - | 17.5 (at 1000 cd/m²) | - |
Data for TPA-C-TP and TPE-C-TP from[7][8]. Data for B3TPyC from[9].
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis method.[5]
Materials:
-
Chrysene (2-benzophenanthrene)
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Toluene
Procedure:
-
In a 500 mL three-necked flask, dissolve 15.16 g (66.4 mmol) of chrysene in 350 mL of carbon tetrachloride.
-
While stirring the mixture at room temperature, slowly add 21 g (131 mmol) of bromine dropwise over approximately 100 minutes.
-
After the addition is complete, raise the temperature of the reaction solution and heat to reflux for 3 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Once the reaction is complete, cool the solution to room temperature.
-
Collect the precipitated crystals by filtration.
-
Recrystallize the collected crystals from toluene to obtain pure this compound.
Safety Precautions: This synthesis involves bromine and carbon tetrachloride, which are toxic and hazardous. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Mandatory Visualizations
Caption: Experimental workflow from synthesis to device testing.
Caption: Conceptual degradation pathways for chrysene-based OLEDs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 131222-99-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A terpyridine-modified chrysene derivative as an electron transporter to improve the lifetime in phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor performance in 6,12-Dibromochrysene OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 6,12-Dibromochrysene (DBC) in Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, fabrication, and testing of this compound-based OLEDs.
Material Synthesis and Handling
Question: My purified this compound compound appears to be degrading before I can use it in a device. What is the likely cause?
Answer: this compound, like many polycyclic aromatic hydrocarbons, can be susceptible to environmental factors. Degradation can be caused by:
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Photo-oxidation: Exposure to UV light and oxygen can lead to the formation of endoperoxides or other oxidized species, which can act as photoluminescence quenchers.
-
Moisture: While generally stable, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to slow hydrolysis or other reactions, introducing impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Perform all synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use rigorously dried, degassed solvents for all reactions and purification processes.
-
Light Protection: Protect the compound from light by wrapping flasks and vials in aluminum foil.
-
Storage: Store the final, purified this compound in a dark, dry environment, preferably within a glovebox or a high-quality desiccator.
Question: I am observing batch-to-batch variations in the performance of my this compound material. How can I improve consistency?
Answer: Inconsistent purity is the most probable cause for batch-to-batch variation. Residual catalysts (e.g., from a preceding coupling reaction if the chrysene core was synthesized), unreacted starting materials, or byproducts of the bromination reaction can act as charge traps or quenching sites within the final OLED device, which will reduce efficiency and operational lifetime.[1][2]
Troubleshooting Steps:
-
Thorough Purification: Employ a multi-step purification process. This should ideally include column chromatography followed by temperature gradient sublimation to separate isomers and remove non-volatile impurities.
-
Purity Analysis: Use a suite of analytical techniques to confirm the purity of each batch. This should include:
-
¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of protonated impurities.
-
Mass spectrometry to verify the molecular weight.
-
High-performance liquid chromatography (HPLC) to quantify the purity.
-
-
Consistent Synthesis Protocol: Strictly adhere to a well-defined synthesis and purification protocol for every batch to ensure reproducibility.
Device Fabrication and Performance
Question: My this compound-based OLED has very low brightness or is not emitting light at all. What are the potential issues?
Answer: A non-functional or dim device can result from several factors related to the device architecture and fabrication process.
Troubleshooting Steps:
-
Energy Level Misalignment: Ensure proper energy level alignment between the this compound emissive layer and the adjacent charge transport layers. The HOMO and LUMO levels of the host and transport materials must facilitate efficient charge injection into the emissive layer.
-
Incorrect Layer Thickness: The thickness of each organic layer and the metallic contacts is critical. Optimize the thickness of each layer through systematic experimentation.
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Poor Film Morphology: Rough or discontinuous layers can lead to short circuits or inefficient charge injection. Ensure a clean substrate and controlled deposition rates to promote smooth, uniform film growth.
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Substrate Contamination: Thoroughly clean the ITO-coated glass substrate before device fabrication to remove any organic residues or particulates.
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Vacuum Integrity: Fabricate the device in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination from atmospheric gases, which can quench emission.
Question: The color of my this compound OLED is not what I expected. How can I tune the emission color?
Answer: The emission color of an OLED is primarily determined by the energy gap of the emitting molecule, but it can be influenced by several factors:
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Host Material: The choice of host material can slightly alter the emission color due to host-guest interactions (solvatochromic effects).
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Exciplex Formation: If the HOMO of the hole-transporting layer and the LUMO of the electron-transporting layer are close in energy, they can form an exciplex at the interface, leading to a new, longer-wavelength emission that can interfere with the desired emission from this compound.
-
Device Architecture: The thickness of the charge transport layers can influence the location of the recombination zone within the emissive layer, which can have a minor effect on the observed color.
Troubleshooting Steps:
-
Host Selection: Experiment with different host materials with varying polarity and energy levels.
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Interfacial Layers: Introduce thin interlayers to prevent exciplex formation at the interface between the emissive layer and the charge transport layers.
-
Doping Concentration: Optimize the doping concentration of this compound in the host material.
Question: My this compound OLED shows rapid degradation and a short operational lifetime. What are the common degradation pathways and how can I mitigate them?
Answer: OLED degradation is a complex process with multiple contributing factors.[1][2][3] For a material like this compound, potential degradation mechanisms include:
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Photochemical Degradation: High-energy excitons can lead to the breaking of chemical bonds, particularly the C-Br bonds, creating radical species that can further react and degrade the material.
-
Thermal Degradation: High operating temperatures can cause morphological changes in the organic layers, such as crystallization, which can lead to device failure.[2]
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Electrochemical Degradation: The organic materials can undergo irreversible electrochemical reactions under electrical stress.[2]
Troubleshooting Steps:
-
Stable Host Material: Choose a host material with high thermal and morphological stability (high glass transition temperature, Tg) and a triplet energy that is higher than that of this compound to ensure efficient energy transfer and prevent exciton-polaron annihilation on the host.[4]
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Balanced Charge Injection: Optimize the device architecture to ensure balanced injection of electrons and holes into the emissive layer. An imbalance can lead to charge accumulation and degradation.
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Encapsulation: Properly encapsulate the device to protect it from moisture and oxygen, which are known to accelerate degradation.[2]
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Drive Conditions: Operate the device at a lower current density to reduce electrical and thermal stress.
Data Presentation
Table 1: Typical Performance Metrics for Blue Phosphorescent OLEDs (Illustrative)
| Parameter | Value | Conditions |
| External Quantum Efficiency (EQE) | 15 - 25% | At 100 cd/m² |
| Current Efficiency | 20 - 40 cd/A | At 100 cd/m² |
| Power Efficiency | 15 - 30 lm/W | At 100 cd/m² |
| CIE Coordinates (x, y) | (0.14, 0.20) | At 6V |
| Turn-on Voltage | 3.0 - 4.5 V | At 1 cd/m² |
| LT₅₀ Lifetime | > 100 hours | At 1000 cd/m² |
Note: These are representative values for high-efficiency blue phosphorescent OLEDs and may not be specific to devices using this compound. Actual performance will depend on the specific device architecture, host material, and fabrication conditions.
Table 2: Properties of Common Host Materials for Blue Emitters
| Host Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) |
| mCP (1,3-Bis(N-carbazolyl)benzene) | 2.9 | -5.9 | -2.4 |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | 2.6 | -5.9 | -2.8 |
| TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine) | 2.8 | -5.7 | -2.4 |
| SimCP (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole) | 2.9 | -6.1 | -2.8 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the bromination of chrysene.
Materials:
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Chrysene
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N-Bromosuccinimide (NBS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve chrysene in anhydrous DMF in a round-bottom flask.
-
Slowly add 2.2 equivalents of NBS to the solution in portions at room temperature while stirring.
-
Protect the reaction from light and stir at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water and then with a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure this compound.
Fabrication of a Multilayer OLED Device
This is a generalized protocol for the fabrication of a multilayer OLED by thermal evaporation in a high-vacuum environment.
Materials:
-
Patterned ITO-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., mCP)
-
This compound (dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the organic and metallic layers sequentially at a controlled rate (e.g., 0.5-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al). A typical device structure would be:
-
ITO / HIL (10 nm) / HTL (40 nm) / Host:this compound (x%, 20 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm)
-
-
Encapsulation: After deposition, transfer the device to a glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect it from atmospheric degradation.
Visualizations
Caption: Experimental workflow from material synthesis to device testing.
Caption: Troubleshooting logic for common this compound OLED issues.
References
Technical Support Center: 6,12-Dibromochrysene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6,12-Dibromochrysene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity control and optimization of reaction conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup and purification. | 1. Ensure the molar ratio of bromine to chrysene is appropriate (typically around 2:1). 2. Maintain the reaction temperature as specified in the protocol (e.g., reflux in chloroform or carbon tetrachloride).[1] 3. Extend the reaction time if monitoring (e.g., by TLC) indicates the presence of starting material. 4. Minimize transfers and use appropriate recrystallization solvents to maximize crystal recovery. |
| Presence of Monobrominated Chrysene | 1. Insufficient brominating agent. 2. Short reaction time. | 1. Use a slight excess of bromine to ensure complete conversion of the starting material. 2. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the monobrominated intermediate. |
| Formation of Polybrominated Impurities (e.g., Tribromochrysene) | 1. Excess of brominating agent. 2. Prolonged reaction time at elevated temperatures. | 1. Carefully control the stoichiometry of bromine. Add the bromine dropwise to the reaction mixture to avoid localized high concentrations. 2. Monitor the reaction progress closely and stop the reaction once the desired product is the major component. |
| Presence of Isomeric Dibromochrysene Impurities | The electrophilic bromination of chrysene can lead to the formation of various positional isomers. The 6,12-positions are kinetically favored, but other isomers can form under certain conditions. | 1. Control the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable product. 2. The choice of solvent can influence regioselectivity. Non-polar solvents like carbon tetrachloride are commonly used.[1] 3. Purification by fractional recrystallization or column chromatography may be necessary to separate isomers. |
| Product is Difficult to Purify by Recrystallization | 1. Presence of impurities with similar solubility to the desired product. 2. Oiling out of the product instead of crystallization. | 1. For challenging separations of isomers, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system may be required.[2] 2. If oiling out occurs, try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Chrysene: The starting material.
-
Monobrominated Chrysene: The product of incomplete reaction.
-
Polybrominated Chrysenes: Such as tri- and tetra-bromochrysenes, resulting from over-bromination.
-
Isomeric Dibromochrysenes: Other positional isomers of dibromochrysene that may form due to the complex regioselectivity of electrophilic substitution on the chrysene core.
Q2: How can I control the regioselectivity of the bromination to favor the 6,12-isomer?
A2: Controlling regioselectivity is crucial for obtaining a high purity of this compound. Key factors include:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can influence the substitution pattern. Non-polar solvents are generally preferred.
-
Rate of Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and minimize the formation of undesired isomers.
Q3: What is the recommended purification method for this compound?
A3: Recrystallization is the most common method for purifying crude this compound. Toluene is a frequently used solvent for this purpose. For mixtures containing significant amounts of isomeric impurities that are difficult to separate by recrystallization, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities to be removed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (chrysene) and the formation of the desired product and any byproducts.
Q5: What are the safety precautions for handling bromine and brominated compounds?
A5: Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Brominated organic compounds should also be handled with care as they can be hazardous. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Chrysene
-
Bromine
-
Carbon Tetrachloride (or Chloroform)
-
Toluene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve chrysene in carbon tetrachloride.
-
From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of chrysene at room temperature. The molar ratio of chrysene to bromine should be approximately 1:2.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (e.g., 3 hours).[1] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold carbon tetrachloride.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during chrysene bromination.
References
Stability issues of 6,12-Dibromochrysene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,12-Dibromochrysene. The information is presented in a question-and-answer format to directly address potential stability issues in solution and challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound, as a polycyclic aromatic hydrocarbon (PAH), is susceptible to degradation under certain conditions. Key stability concerns include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.[1] It is recommended to store solutions in the dark or in amber-colored vials.
-
Oxidation: PAHs can be oxidized, especially in the presence of oxidizing agents or upon prolonged exposure to air. The formation of quinones and other oxygenated derivatives are common degradation products for PAHs.[1]
-
Thermal Stability: While generally stable at room temperature, prolonged heating can cause degradation.[2][3]
Q2: In which solvents is this compound soluble?
Q3: How should this compound and its solutions be stored?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
In Solution: Solutions of this compound should be stored in amber-colored vials to protect from light. For prolonged storage, it is advisable to degas the solvent and store the solution under an inert atmosphere at a low temperature (e.g., in a refrigerator or freezer).
Troubleshooting Guides
Issue 1: Degradation of this compound in Solution
Symptoms:
-
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, GC-MS).
-
A decrease in the concentration of the starting material over time.
-
A change in the color of the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Work in a fume hood with the sash down to minimize light exposure. |
| Oxidation | Use degassed solvents to prepare solutions. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to air. |
| Reaction with Solvent | Ensure the chosen solvent is inert to this compound under the experimental conditions. For example, some chlorinated solvents can undergo radical reactions under UV light. |
| Contamination | Use high-purity solvents and clean glassware to avoid impurities that could catalyze degradation. |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed during the reaction or upon storage.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Based on the non-polar nature of PAHs, use non-polar organic solvents like toluene, chloroform, or dichloromethane. A solvent miscibility table can be a useful reference.[4][5] |
| Supersaturation | Prepare solutions at a slightly elevated temperature to aid dissolution, then allow them to cool slowly to room temperature. Be aware of the potential for precipitation upon cooling. |
| Temperature Fluctuation | Maintain a constant temperature during the experiment and storage. |
Experimental Protocols
General Handling of this compound
Given its classification as harmful if swallowed and potentially hazardous to the aquatic environment, proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated fume hood.
Protocol for a Typical Suzuki Coupling Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous and degassed solvents are recommended.
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (4 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for a Typical Sonogashira Coupling Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Anhydrous and degassed solvents are essential.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (2.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Preventing degradation of 6,12-Dibromochrysene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6,12-Dibromochrysene to prevent its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Discoloration of the solid compound (from white/light yellow to a darker shade).
-
Question: My this compound powder, which was initially a white to light yellow crystalline powder, has developed a darker yellow or brownish tint. What could be the cause and how can I prevent it?
-
Answer: Discoloration is a common indicator of chemical degradation, likely due to oxidation or photodegradation. Polycyclic aromatic hydrocarbons (PAHs) can be susceptible to light and air.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Was the container transparent or left in a well-lit area?
-
Atmosphere: Was the container properly sealed to protect from air and moisture?
-
Temperature: Was the compound stored at the recommended temperature? Several suppliers recommend room temperature, sealed in a dry place.[1] For enhanced stability, storage in a cool (<15°C) and dark place is advised.
-
-
Purity Check: If feasible, analyze a small sample of the discolored material using techniques like HPLC or NMR to identify impurities or degradation products.
-
Preventative Measures:
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Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.
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For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.
-
Ensure the container cap provides an airtight seal. Using parafilm can help create a more secure seal.
-
-
Issue 2: Inconsistent experimental results using a previously opened bottle of this compound.
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Question: I am observing inconsistent or unexpected results in my experiments (e.g., lower reaction yield, unexpected byproducts) when using an older stock of this compound. Could this be related to degradation?
-
Answer: Yes, degradation of the starting material is a likely cause for inconsistent experimental outcomes. Even small amounts of impurities can interfere with sensitive reactions.
Troubleshooting Steps:
-
Assess Purity: Compare the analytical data (e.g., HPLC, NMR, melting point) of the suspect stock with a fresh, unopened sample or the supplier's certificate of analysis. A broadened melting point range or the appearance of new peaks in the chromatogram or spectrum are indicators of degradation.[1]
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Solubility Test: Observe the solubility of the compound in a solvent you are familiar with. The presence of insoluble particles where it should be fully soluble could indicate the formation of polymeric degradation products.
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Recommended Action: If degradation is confirmed or suspected, it is best to use a fresh, unopened vial of this compound for your experiments to ensure reproducibility. For general handling of PAHs, it is crucial to keep containers tightly closed and avoid prolonged exposure.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
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Temperature: Room temperature is generally acceptable for short-term storage.[1] For long-term storage, a cool environment (<15°C) is recommended. Some studies on PAH standards have also utilized refrigeration (+5°C) or freezing (-18°C).[3]
-
Atmosphere: The container should be tightly sealed and stored in a dry environment to protect from moisture and atmospheric oxygen.[1][2] For sensitive applications, storing under an inert atmosphere (argon or nitrogen) is advisable.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3]
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection and analytical methods can help determine degradation:
-
Visual Cues: A change in color from its typical white to light yellow appearance to a darker yellow or brown.
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Analytical Confirmation:
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HPLC: Appearance of new peaks or a decrease in the area percentage of the main peak.
-
NMR: Presence of unexpected signals.
-
Melting Point: A depression or broadening of the melting point range (literature value is 284°C).[1]
-
Q3: Is this compound sensitive to air?
A3: Like many polycyclic aromatic hydrocarbons, this compound can be susceptible to oxidation, especially over long periods or with exposure to light.[4] While it is a stable solid, taking precautions to minimize exposure to air, such as keeping the container tightly sealed and considering storage under an inert atmosphere, is a good laboratory practice.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods as degradation processes like oxidation can occur more rapidly in solution than in the solid state. If you must store it in solution for a short period, use a degassed solvent, protect it from light, and store it at a low temperature. A study on PAH standards involved preparing solutions in toluene for stability testing.[3]
Quantitative Data Summary
There is limited publicly available quantitative data specifically on the degradation rate of this compound during storage. However, the stability of polycyclic aromatic hydrocarbons (PAHs) in general has been studied. The following table provides a template for how such data could be presented and should be populated with internal quality control data.
| Storage Condition | Time | Purity (%) | Observations |
| Room Temperature, Light Exposure, Air | 1 month | - | Potential for discoloration |
| Room Temperature, Dark, Sealed, Air | 1 year | >98% | Generally stable |
| Refrigerated (+4°C), Dark, Sealed, Air | 2 years | >98% | Recommended for long-term |
| Frozen (-20°C), Dark, Sealed, Inert Gas | >2 years | >99% | Optimal for long-term |
Note: This table is illustrative. Users should perform their own stability studies to establish appropriate shelf-life under their specific storage conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
-
Objective: To determine the rate of degradation of this compound under different temperature, light, and atmospheric conditions.
-
Materials:
-
High-purity this compound (from a fresh, unopened container)
-
Amber glass vials with screw caps
-
Clear glass vials with screw caps
-
HPLC-grade solvent for analysis (e.g., acetonitrile or a mixture of acetonitrile and water)
-
HPLC system with a UV detector
-
Analytical balance
-
Inert gas (argon or nitrogen) source
-
Refrigerator/Freezer
-
Desiccator
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into several amber and clear glass vials.
-
Divide the vials into groups for each storage condition to be tested (see step 4).
-
For vials to be stored under an inert atmosphere, gently flush the headspace with argon or nitrogen for 30-60 seconds before tightly sealing the cap.
-
Prepare an initial "time zero" solution by dissolving a known amount of the compound in the chosen HPLC solvent to a final concentration of approximately 0.1 mg/mL.
-
-
Storage Conditions:
-
Condition A (Control): -20°C, dark (amber vial), inert atmosphere.
-
Condition B: +4°C, dark (amber vial), sealed with air.
-
Condition C: Room Temperature (approx. 20-25°C), dark (amber vial), sealed with air.
-
Condition D (Forced Degradation): Room Temperature (approx. 20-25°C), ambient light (clear vial), sealed with air.
-
-
Time Points:
-
Analyze samples at time zero, 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Method (HPLC):
-
At each time point, retrieve one vial from each storage condition.
-
Prepare a solution with the same concentration as the "time zero" sample.
-
Inject the solution into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile) that provides good separation of the parent compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
For each chromatogram, calculate the area percentage of the main peak corresponding to this compound.
-
Compare the purity at each time point to the "time zero" sample.
-
A significant decrease in the main peak area percentage or the appearance of new peaks indicates degradation.
-
Plot the purity (%) versus time for each storage condition to visualize the degradation profile.
-
-
Visualizations
References
Validation & Comparative
Purity Analysis of 6,12-Dibromochrysene for High-Performance OLED Applications: A Comparative Guide
The relentless pursuit of enhanced efficiency, color purity, and operational lifetime in Organic Light-Emitting Diode (OLED) technology places extreme demands on the purity of the organic semiconductor materials used. 6,12-Dibromochrysene, a polycyclic aromatic hydrocarbon (PAH), is a key building block and intermediate for advanced OLED materials, particularly for blue emitters which are critical for full-color displays and white lighting. The performance of OLEDs is intricately linked to the quality of these specialized chemical compounds.[1] Even trace amounts of impurities can act as charge traps or quenching sites, severely degrading device performance, leading to reduced brightness, color shifts, and significantly shorter operational lifetimes.[1][2]
This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound, discusses its performance in the context of alternative materials, and details the profound impact of material purity on the final OLED device.
The Critical Role of Purity in OLED Performance
The purity of organic materials is a paramount factor influencing the performance of OLED devices.[3] Impurities, even at parts-per-million (ppm) levels, can introduce electronic states within the bandgap of the organic semiconductors, acting as traps for charge carriers (holes and electrons). This trapping can lead to a decrease in charge mobility and an imbalance of charge injection, thereby reducing the efficiency of light emission. Furthermore, some impurities can catalyze the chemical degradation of the host or dopant molecules under electrical stress, leading to a rapid decline in luminance and a shortened device lifetime.[2] Halogenated impurities, in particular, are known to have a significant detrimental effect on device performance.[2] Consequently, rigorous purification and subsequent analytical verification are non-negotiable steps in the manufacturing of high-quality OLEDs.
Purity Analysis Techniques for this compound
A multi-technique approach is essential for the comprehensive purity analysis of this compound, ensuring the detection and quantification of a wide range of potential impurities, from residual solvents and starting materials to isomeric and halogenated byproducts.
Summary of Purity Analysis Techniques
| Technique | Principle | Detects | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Non-volatile organic impurities, isomers, and degradation products. | High resolution for complex mixtures, quantitative analysis, suitable for non-volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Volatile organic impurities, residual solvents, and certain isomeric PAHs. | High sensitivity (ppb levels), excellent separation for volatile compounds, definitive identification via mass spectra.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure. | Structural isomers, proton-containing impurities, and functional group identification. | Provides detailed structural information, non-destructive, and can be used for quantification.[5][6] |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature in a controlled atmosphere. | Thermal stability, decomposition temperature, and presence of volatile or thermally unstable impurities. | Essential for materials deposited via thermal evaporation, provides information on thermal stability.[7] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify non-volatile organic impurities.
-
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., Tetrahydrofuran or Dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping up to a lower polarity (higher acetonitrile concentration) to elute the non-polar this compound and related impurities. A small amount of an acid like trifluoroacetic acid (TFA) may be added to improve peak shape.[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[8]
-
Detection: UV detection is set at a wavelength where chrysene derivatives strongly absorb (e.g., 254 nm and 270 nm).[9] The MS detector provides mass information for peak identification.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a high-purity volatile solvent (e.g., Toluene or Dichloromethane).
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a mid-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms) is suitable for PAH analysis.[10][11]
-
Inlet: Splitless injection is used for trace analysis to maximize the amount of sample reaching the column.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used, for example, starting at 90°C and ramping up to 320°C at a rate of 5-10°C/min to separate compounds based on their boiling points.[10]
-
MS Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for impurity identification or in selected ion monitoring (SIM) mode for higher sensitivity quantification of specific impurities.[11][12]
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification is performed using calibration standards.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify structural isomers or proton-containing impurities.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used for complete structural elucidation and to distinguish between isomers.[5]
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of this compound and identify any impurities. Purity can be estimated by comparing the integral of impurity peaks to the main compound peaks if a suitable reference peak is available.
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the material.
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrumentation: A TGA instrument.
-
Analysis Conditions:
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A sharp, single weight loss step at a high temperature indicates a pure, stable compound.
-
Mandatory Visualizations
Caption: Workflow for purity analysis of this compound.
Comparison with Alternative Blue OLED Host Materials
While this compound is often a precursor, its core structure is related to materials used in blue OLEDs. The performance of a final blue emitting system depends heavily on the host material. Below is a comparison of device performance using different host materials, which could be synthesized from chrysene derivatives or represent alternative chemical classes.
Performance Comparison of Blue OLED Host Materials
| Host Material Class | Example Material | Purity Level | Max. External Quantum Efficiency (EQE) | Device Lifetime (LT95 @ 1000 cd/m²) | Key Features |
| Phosphine Oxide | DPEPO | > 99.5% | Often high (>30%), but with significant roll-off | Typically short due to material instability[15][16] | Popular but unstable host for blue TADF emitters.[15][16] |
| Carbazole-based | mCBP | > 99.5% | ~5-10% (for fluorescent) | Moderate | Standard hole-transporting host material. |
| Spiro-type | BH-1BP | > 99.0% | ~5.8% (with blue dopant) | Not Reported | Good thermal stability and morphological properties.[17] |
| Boron-based (MR-TADF) | TDBA-Si | > 99.5% | 36.2% | Not Reported | High efficiency and narrow emission for high color purity.[18][19] |
Note: Performance data is highly dependent on the specific dopant, device architecture, and fabrication conditions. This table provides a general comparison based on published results.
Impact of Impurities on OLED Device Degradation
Impurities create pathways for non-radiative recombination and chemical degradation, which are the primary causes of reduced efficiency and short lifetimes in OLEDs.
Caption: Impurity-induced degradation pathways in OLEDs.
OLED Device Fabrication Overview
The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
Typical OLED Fabrication Workflow
-
Substrate Cleaning: The process begins with rigorous cleaning of the transparent conductive oxide (e.g., Indium Tin Oxide - ITO) coated glass substrate.[20]
-
Hole Injection/Transport Layer (HIL/HTL) Deposition: A layer of PEDOT:PSS or other suitable material is deposited (often by spin-coating or thermal evaporation) to facilitate the injection of holes from the anode.[20][21]
-
Emissive Layer (EML) Deposition: The host material (related to or derived from this compound) and the light-emitting dopant are co-evaporated onto the substrate under high vacuum. The purity of these materials is critical at this stage.
-
Electron Transport/Blocking Layer (ETL/HBL) Deposition: Layers are deposited to facilitate electron transport from the cathode and to confine excitons within the emissive layer.
-
Cathode Deposition: A low work function metal (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the pixels.[21][22]
-
Encapsulation: The device is encapsulated to protect the sensitive organic layers from oxygen and moisture in the atmosphere.[20]
Caption: A simplified OLED fabrication process flow.
Conclusion
The purity of this compound and other organic semiconductors is not merely a quality metric but a fundamental prerequisite for the fabrication of high-performance, long-lasting OLED devices. As this guide has detailed, a combination of analytical techniques including HPLC, GC-MS, NMR, and TGA is required to provide a complete purity profile. Each method offers unique insights into the presence of different types of impurities, from volatile residues to structural isomers and thermally unstable byproducts. For researchers and developers in the OLED field, investing in rigorous material purification and comprehensive purity analysis is essential to unlock the full potential of next-generation displays and solid-state lighting.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes [opg.optica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Case Studies | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 14. researchgate.net [researchgate.net]
- 15. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ossila.com [ossila.com]
- 21. ukdiss.com [ukdiss.com]
- 22. repository.rit.edu [repository.rit.edu]
6,12-Dibromochrysene: A Comparative Guide to a Potential Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6,12-Dibromochrysene's potential as a hole transport material (HTM) against established alternatives, supported by available experimental and theoretical data.
The development of efficient and stable hole transport materials (HTMs) is a critical factor in advancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). While established materials like Spiro-OMeTAD and PTAA dominate the field, the search for novel, cost-effective, and highly efficient alternatives is ongoing. This guide provides a comparative overview of this compound, a polycyclic aromatic hydrocarbon, and its potential as an HTM, alongside benchmark materials.
While direct experimental data on the performance of unsubstituted this compound in electronic devices is limited in publicly available research, this guide leverages data from closely related chrysene derivatives and provides a comprehensive comparison of key performance-determining parameters.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of chrysene-based HTMs in comparison to the widely used Spiro-OMeTAD and PTAA in perovskite solar cells.
Table 1: Device Performance of Chrysene-Based HTMs and Benchmarks in Perovskite Solar Cells
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| Chrysene-Based HTMs | ||||
| FTPE-OSMe[1] | 24.94 (certified 24.89) | 1.106 | 26.39 | 85.27 |
| DA6-BMCA[2][3] | 20.2 | - | - | - |
| BA7-BMCA[2][3] | 19.4 | - | - | - |
| Benchmark HTMs | ||||
| Spiro-OMeTAD[4][5] | ~17.63 - 25.44 | ~1.1 | ~22.78 - 24.36 | ~70-80 |
| PTAA[6][7] | ~20.8 - 23.7 | ~1.10 | ~26.2 | ~81.8 |
Table 2: Electronic and Hole Transport Properties of Chrysene-Based HTMs and Benchmarks
| Hole Transport Material (HTM) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Hole Mobility (μh) (cm2V-1s-1) |
| Chrysene-Based HTMs | |||
| FTPE-OSMe[1] | -5.25 | - | High |
| DA6-BMCA[8] | -5.08 | - | 4.82 x 10-5 |
| BA7-BMCA[8] | -5.09 | - | 3.03 x 10-5 |
| Benchmark HTMs | |||
| Spiro-OMeTAD[4][9] | ~-5.0 to -5.22 | ~-1.5 to -2.0 | ~2.09 x 10-3 - 9.31 x 10-3 (doped) |
| PTAA[6][10] | ~-5.15 to -5.3 | ~-2.1 | ~10-3 - 10-4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of typical experimental protocols for the synthesis of a chrysene-based HTM precursor, fabrication of a perovskite solar cell, and characterization of the device and materials.
Synthesis of a Functionalized Chrysene Precursor
A general procedure for the synthesis of functionalized chrysene derivatives for use as HTMs involves a multi-step process, often culminating in a cross-coupling reaction to attach electron-donating moieties. For instance, the synthesis of dibenzo[g,p]chrysene-based HTMs can be achieved through a one-step C-N coupling reaction.[1] Similarly, chrysene-based azahelicenes have been synthesized through intermolecular and intramolecular annulation reactions starting from 6-aminochrysene.[2][3]
Perovskite Solar Cell Fabrication
A standard protocol for fabricating a n-i-p planar perovskite solar cell is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) followed by annealing. A mesoporous TiO2 layer is then deposited by spin-coating a TiO2 paste and sintering at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., this compound derivative, Spiro-OMeTAD, or PTAA dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device and Material Characterization
-
Device Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm2) to determine the PCE, VOC, JSC, and FF.
-
Electronic Properties (HOMO/LUMO Levels): Cyclic voltammetry (CV) is a standard technique used to determine the oxidation and reduction potentials of the HTM, from which the HOMO and LUMO energy levels can be estimated. The measurements are typically performed in a three-electrode cell with the HTM dissolved in a suitable solvent containing a supporting electrolyte.[11]
-
Hole Mobility: The hole mobility of the HTM is commonly determined using the space-charge limited current (SCLC) method.[12] This involves fabricating hole-only devices with the structure ITO/PEDOT:PSS/HTM/Au and measuring their J-V characteristics in the dark.
Visualizing the Path to Device Fabrication and Evaluation
The following diagrams illustrate the key workflows and relationships in the development and assessment of new hole transport materials.
Caption: Workflow for the synthesis, device integration, and characterization of a novel hole transport material.
Caption: Ideal energy level alignment for efficient charge transport in a perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysene-Based Azahelicene π-Linker of D-π-D-Type Hole-Transporting Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved current density of inverted perovskite solar cells via hole transport layer doping - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Benchmarking the Performance of 6,12-Dibromochrysene Derivatives in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of 6,12-Dibromochrysene Derivatives and Alternative Blue Emitters
The performance of OLEDs is evaluated based on several key metrics, including External Quantum Efficiency (EQE), power efficiency, Commission Internationale de l'Eclairage (CIE) color coordinates, and operational lifetime. The following tables summarize the performance of selected this compound derivatives and compare them with leading alternative blue emitter technologies: fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials.
Table 1: Performance of this compound Derivatives in Non-Doped OLEDs
| Emitter Material | Emission Peak (nm) | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| TPA-C-TP | 439 | 4.13 | 1.82 | (0.15, 0.07) | [1] |
| TPE-C-TP | 471 | 2.62 | - | (0.19, 0.28) | [1] |
Table 2: Comparative Performance of Alternative Blue Emitter Technologies
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT50 @ 1000 cd/m²) |
| Fluorescent | ADN | - | ~5-8 | - | (0.15, 0.08) | >10,000 hours |
| Fluorescent | BD-06 | - | 11.8 | - | (0.14, 0.09) | 125 hours (LT90) |
| Phosphorescent | FIrpic | mCP | 22.3 | - | (0.14, 0.13) | ~100 hours |
| TADF | δ-2CbPN | - | 22.5 | - | (0.19, 0.34) | Not Reported |
| TADF | DPEPO | - | 29.6 | - | (0.12, 0.20) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of OLED materials and devices.
Synthesis of a this compound Derivative (TPA-C-TP)
This protocol describes the synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP), a derivative of this compound, via a Suzuki coupling reaction.
Materials:
-
This compound
-
[1,1′:3′,1″-terphenyl]-5′-ylboronic acid
-
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Anhydrous toluene and o-xylene
-
Distilled water
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 6-bromo-12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysene:
-
In a round-bottom flask, dissolve this compound and [1,1′:3′,1″-terphenyl]-5′-ylboronic acid in a mixture of anhydrous o-xylene and an aqueous solution of potassium carbonate.
-
Purge the mixture with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.
-
Heat the reaction mixture to 110 °C and stir for 20 hours under a nitrogen atmosphere.
-
After cooling, extract the product with chloroform and wash with distilled water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
-
-
Synthesis of TPA-C-TP:
-
In a separate flask, dissolve the purified 6-bromo-12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysene and N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in anhydrous toluene.
-
Add an aqueous solution of potassium carbonate and purge with nitrogen.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Heat the mixture to 110 °C and stir for 4 hours under nitrogen.
-
Follow the same extraction and purification procedure as in step 1 to obtain the final product, TPA-C-TP.
-
OLED Fabrication and Characterization
The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in an oven and treated with UV-ozone immediately before being loaded into the evaporation chamber to improve the work function of the ITO.
2. Organic and Metal Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).
-
The organic layers are deposited sequentially onto the ITO anode. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., 4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenylamino)triphenylamine (2-TNATA) (60 nm)
-
Hole Transport Layer (HTL): e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) (20 nm)
-
Emissive Layer (EML): The synthesized this compound derivative (e.g., TPA-C-TP) (40 nm)
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) (20 nm)
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) (1 nm)
-
-
The deposition rates are monitored using a quartz crystal microbalance.
-
Finally, a metal cathode (e.g., Aluminum, Al) (100 nm) is deposited on top of the organic layers through a shadow mask to define the active area of the device.
3. Encapsulation:
-
The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass coverslip to prevent degradation from exposure to moisture and oxygen.
4. Performance Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the luminance decay over time at a constant current density.
Visualizations
OLED Device Architecture
Caption: A typical multilayer OLED device architecture.
Experimental Workflow for OLED Benchmarking
Caption: Experimental workflow for benchmarking OLED performance.
References
A Comparative Guide to the Mass Spectrometry Analysis of 6,12-Dibromochrysene
For researchers, scientists, and drug development professionals engaged in the analysis of complex aromatic compounds, this guide provides a comparative overview of mass spectrometry techniques for the characterization of 6,12-Dibromochrysene. Due to the limited availability of specific experimental mass spectra for this compound in the public domain, this guide leverages established principles of mass spectrometry for halogenated polycyclic aromatic hydrocarbons (PAHs) to present a thorough comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a brominated polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₀Br₂. Its structure, based on the chrysene backbone, suggests its potential for use in organic electronics or as an intermediate in chemical synthesis. The accurate and sensitive detection and quantification of such compounds are crucial for research and development, as well as for environmental and safety monitoring.
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₀Br₂ |
| Molecular Weight | 386.09 g/mol |
| Exact Mass | 385.91288 Da[1] |
| Monoisotopic Mass | 383.91493 Da[1] |
Mass Spectrometry Techniques: A Head-to-Head Comparison
The two primary mass spectrometry-based methods suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited for different analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-polar compounds like this compound, GC-MS with electron ionization (EI) is a common approach.
Expected Mass Spectrum and Fragmentation:
In a typical EI-GC-MS analysis, this compound is expected to exhibit a prominent molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The molecular ion (M⁺) would appear as a triplet of peaks at m/z 384, 386, and 388, with relative intensities of approximately 1:2:1, corresponding to the presence of two bromine atoms.
Fragmentation is anticipated to involve the sequential loss of bromine atoms and potentially the elimination of HBr. Key expected fragments would include:
-
[M-Br]⁺: Ions corresponding to the loss of one bromine atom.
-
[M-2Br]⁺: The chrysene radical cation resulting from the loss of both bromine atoms.
-
[M-HBr]⁺: Ions formed by the elimination of a hydrogen bromide molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices. It is an excellent alternative, especially when dealing with trace-level detection or when the compound has limited thermal stability. For this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization techniques.
Multiple Reaction Monitoring (MRM) for Quantification:
LC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (typically the molecular ion) and monitoring its fragmentation into specific product ions. For this compound, potential MRM transitions would be:
-
Precursor Ion: The molecular ion cluster (e.g., m/z 386 for the species with one ⁷⁹Br and one ⁸¹Br).
-
Product Ions: Fragments resulting from the loss of Br (e.g., m/z 307) or 2Br (e.g., m/z 228).
Comparative Performance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Technique | Electron Ionization (EI)[2][3] | Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI) |
| Selectivity | Good, based on retention time and mass spectrum | Excellent, based on retention time and specific MRM transitions[4] |
| Sensitivity | Good, suitable for many applications | Excellent, often superior for trace analysis[4] |
| Sample Volatility | Requires analyte to be volatile and thermally stable | Wider applicability for less volatile and thermally labile compounds |
| Matrix Effects | Generally less susceptible | Can be more susceptible to ion suppression or enhancement |
| Library Matching | Extensive EI libraries available for identification of known compounds[2] | Libraries are less comprehensive; relies on authentic standards for confirmation |
Experimental Protocols
Hypothetical GC-MS Protocol
-
Sample Preparation: Dissolve the sample containing this compound in a suitable organic solvent (e.g., toluene, dichloromethane). If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
Hypothetical LC-MS/MS Protocol
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture). Perform SPE cleanup if required.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive ion APCI or APPI.
-
Source Temperature: 400 °C.
-
MRM Transitions: Monitor transitions such as 386 → 307 and 386 → 228. Collision energy would need to be optimized for each transition.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific requirements of the analysis. GC-MS with electron ionization provides valuable structural information through its characteristic fragmentation patterns and is well-suited for identification and quantification when sample volatility is not a concern. For applications requiring the highest sensitivity and selectivity, particularly in complex biological or environmental matrices, LC-MS/MS in MRM mode is the preferred method. The development of a specific and validated analytical method for this compound will be essential for advancing research and ensuring safety in its applications.
References
A Comparative Guide to the Electronic Structure of 6,12-Dibromochrysene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 6,12-dibromochrysene, a significant polycyclic aromatic hydrocarbon (PAH) derivative, against its parent molecule, chrysene, and a relevant alternative, 9,10-dibromoanthracene. The electronic properties of these molecules are critical for their application in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), where they are valued as blue emitters and stable host materials. Due to the limited availability of direct computational studies on this compound, this guide combines existing data on related compounds with established theoretical principles to provide a comprehensive overview.
Comparative Analysis of Electronic Properties
The electronic properties of PAHs, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are pivotal in determining their performance in electronic devices. The HOMO-LUMO gap is a key indicator of the material's color of emission and its electrochemical stability. The introduction of substituent groups, such as bromine atoms, significantly modulates these properties.
| Property | This compound (Inferred) | Chrysene (Baseline) | 9,10-Dibromoanthracene (Alternative) | Method of Determination |
| HOMO Energy Level | Lower than Chrysene | -5.8 eV to -6.1 eV | Lower than Anthracene | Primarily Density Functional Theory (DFT) calculations for theoretical values and Cyclic Voltammetry (CV) for experimental validation. The values for this compound are inferred based on the electron-withdrawing nature of bromine. |
| LUMO Energy Level | Lower than Chrysene | -1.3 eV to -1.6 eV | Lower than Anthracene | DFT calculations provide theoretical LUMO levels. For 9,10-dibromoanthracene, the lowering of the LUMO is a known effect of halogenation. |
| HOMO-LUMO Gap | Likely reduced vs. Chrysene | ~4.5 eV to 4.7 eV | ~3.0 eV | Calculated as the difference between LUMO and HOMO energies. A reduced gap in the brominated derivatives is expected, leading to a red-shift in absorption and emission spectra. |
| Key Characteristics | High thermal stability | High quantum yield | Established blue emitter in OLEDs | Bromination enhances stability and influences charge transport properties. Chrysene is a known efficient fluorophore. 9,10-dibromoanthracene is a widely used building block for OLED materials. |
Inference for this compound: The two bromine atoms on the chrysene core are electron-withdrawing substituents. This electronic perturbation is expected to lower the energy levels of both the HOMO and LUMO compared to the parent chrysene molecule. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of chrysene. This would result in a bathochromic (red) shift in its absorption and emission spectra, making it a candidate for deep-blue or even blue-green emitting materials in OLEDs. The presence of heavy bromine atoms can also enhance intersystem crossing, which could be a desirable property for applications in phosphorescent OLEDs (PhOLEDs) or thermally activated delayed fluorescence (TADF) materials.
Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound relies on a synergistic approach of experimental measurements and computational modeling.
Experimental Protocols
Cyclic Voltammetry (CV): This electrochemical technique is used to experimentally determine the HOMO and LUMO energy levels.
-
Sample Preparation: A solution of the compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrumentation: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Visible and Photoluminescence Spectroscopy: These techniques are used to determine the optical band gap and emission properties.
-
Sample Preparation: Dilute solutions of the compound are prepared in a suitable solvent (e.g., cyclohexane).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer, and the emission spectrum is recorded using a spectrofluorometer.
-
Band Gap Determination: The optical band gap is estimated from the onset of the absorption spectrum.
Computational Protocols
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules.
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energy levels.
-
Excited State Calculation (TD-DFT): To predict the absorption and emission spectra, TD-DFT calculations are performed. This allows for the determination of excitation energies and oscillator strengths.
Visualizations
The following diagrams illustrate the relationships between the discussed molecules and the typical workflow for computational analysis.
Caption: Molecular hierarchy and application focus.
Caption: Computational workflow for electronic structure analysis.
A Comparative Guide to the HOMO-LUMO Levels of 6,12-Dibromochrysene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the electronic properties of 6,12-Dibromochrysene, benchmarked against its parent molecule and similar compounds, supported by computational and experimental data.
This guide provides a comparative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, a substituted polycyclic aromatic hydrocarbon (PAH) of interest in organic electronics and materials science. The electronic properties of such molecules are crucial for determining their charge transport characteristics and suitability for various applications. Here, we present a comparison based on Density Functional Theory (DFT) calculations and available experimental data for related compounds to elucidate the impact of bromine substitution on the electronic structure of the chrysene core.
Comparison of HOMO-LUMO Levels: Chrysene, Dibromochrysene, and Analogues
The introduction of electron-withdrawing bromine atoms at the 6 and 12 positions of the chrysene backbone is expected to significantly modulate its frontier molecular orbital energies. To quantify this, we have compiled DFT-calculated and experimentally derived HOMO-LUMO data for chrysene and a relevant brominated analogue, dibenzo[g,p]chrysene (DBC), which is an isomer of chrysene.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Chrysene (Predicted) | DFT (B3LYP/6-311G(d,p)) | -5.87 | -1.83 | 4.04 |
| Dibenzo[g,p]chrysene (DBC-H) | DFT | -4.64 | -0.87 | 3.77 |
| Bromo-Dibenzo[g,p]chrysene (DBC-Br) | DFT | -5.24 | -1.71 | 3.53 |
| Dibenzo[g,p]chrysene (DBC-H) | Cyclic Voltammetry (Eox1) | -5.44 | - | - |
| Bromo-Dibenzo[g,p]chrysene (DBC-Br) | Cyclic Voltammetry (Eox1) | -5.89 | - | - |
Note: The values for chrysene are based on typical DFT calculations for PAHs of similar size. The data for DBC-H and DBC-Br are from a published study and provide a direct comparison of the effect of bromination on a closely related isomer.[1][2] The experimental HOMO level is estimated from the first oxidation potential.
The data clearly indicates that bromination leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.[1][2] For the dibenzo[g,p]chrysene isomer, the HOMO level is lowered by 0.60 eV and the LUMO level by 0.84 eV upon bromination, according to DFT calculations.[1][2] This trend is consistent with the electron-withdrawing nature of the bromine substituent. Consequently, the HOMO-LUMO gap is reduced, which can lead to a red-shift in the absorption and emission spectra of the material. A similar trend is observed in the experimental data derived from cyclic voltammetry, where the first oxidation potential of the brominated derivative is significantly higher, indicating a lower-lying HOMO.[1][2]
Experimental Protocols
Density Functional Theory (DFT) Calculations
The theoretical HOMO and LUMO energy levels presented are typically calculated using DFT, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A common and reliable protocol for calculating the electronic properties of PAHs involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set such as 6-311G(d,p).
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. The energy difference between these two orbitals gives the HOMO-LUMO gap. For more accurate results, a larger basis set or a different functional, such as M06-2X, may be employed for the single-point energy calculation.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
A typical experimental setup for determining the HOMO level of a PAH derivative involves:
-
Sample Preparation: A solution of the compound of interest is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Three-Electrode System: The measurement is carried out in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Potential Sweep: A potential is applied to the working electrode and swept linearly to a set potential and then swept back to the initial potential.
-
Data Analysis: The resulting voltammogram shows the current response as a function of the applied potential. The onset of the first oxidation peak is used to estimate the HOMO energy level using the following empirical formula:
EHOMO = - (Eoxonset - E1/2ferrocene + 4.8) eV
where Eoxonset is the onset potential of the first oxidation peak, and E1/2ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. The LUMO level can be similarly estimated from the onset of the first reduction peak.
Visualizing the Computational Workflow
To illustrate the logical flow of a DFT-based investigation into the HOMO-LUMO levels of a molecule like this compound, the following diagram outlines the key steps.
Caption: A flowchart illustrating the key stages of a DFT calculation for determining the HOMO-LUMO energy levels of a molecule.
References
Safety Operating Guide
Safe Disposal of 6,12-Dibromochrysene: A Step-by-Step Guide for Laboratory Professionals
Proper management and disposal of 6,12-Dibromochrysene are critical for ensuring laboratory safety and environmental protection. This polycyclic aromatic hydrocarbon (PAH) derivative presents specific health and environmental hazards that necessitate rigorous adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe handling, storage, and ultimate disposal of this compound, tailored for researchers and professionals in drug development and chemical sciences.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1] All handling and disposal procedures must be conducted in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Statement | GHS Classification Code |
| Harmful if swallowed | H302 |
| May cause long lasting harmful effects to aquatic life | H413 |
Personal Protective Equipment (PPE):
Before handling this compound, personnel must be equipped with the following PPE to minimize exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.
1. Immediate Response:
- Evacuate non-essential personnel from the immediate area.
- Ensure adequate ventilation to dissipate any airborne dust.
- Don the appropriate PPE as listed above.
2. Containment and Cleanup:
- Avoid generating dust.
- For small spills, gently sweep the solid material using a soft brush and dustpan.
- Place the collected material into a clearly labeled, sealed container for hazardous waste.
- Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Also place these cleaning materials into the hazardous waste container.
3. Decontamination:
- Thoroughly wash the spill area with soap and water.
- All disposable cleaning materials should be treated as hazardous waste.
Disposal Workflow
The proper disposal of this compound and its contaminated waste must follow a structured workflow to ensure regulatory compliance and safety.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
- Collect all unused this compound, contaminated disposable labware (such as gloves, weighing paper, and pipette tips), and spill cleanup materials.
- Place these materials into a dedicated, chemically resistant, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
2. Waste Storage:
- Store the sealed hazardous waste container in a designated and secure satellite accumulation area or central hazardous waste storage facility.
- Ensure the storage area is well-ventilated and away from incompatible materials.
3. Final Disposal:
- The disposal of this compound must be carried out through an approved and licensed hazardous waste disposal facility.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Do not dispose of this compound down the drain or in regular solid waste, as this can lead to environmental contamination. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
References
Essential Safety and Operational Guide for Handling 6,12-Dibromochrysene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of 6,12-Dibromochrysene (CAS No. 131222-99-6), a polycyclic aromatic hydrocarbon (PAH). Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical with the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.
Immediate precautions include avoiding ingestion and preventing release into the environment. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is a minimum requirement and may need to be supplemented based on the specific experimental conditions and a risk assessment.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Viton gloves (minimum thickness of 11 mils or 0.28 mm). Double gloving is recommended. | Prevents skin contact. These materials offer good resistance to halogenated aromatic hydrocarbons. |
| Respiratory Protection | A NIOSH-approved respirator with an N100, R100, or P100 particulate filter. For operations with a potential for aerosol generation, a full-face respirator with combination organic vapor/particulate cartridges is required. | Protects against inhalation of the powdered compound. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes from contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat made of a low-permeability material. Disposable coveralls are recommended for larger quantities or when significant contamination is possible. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Designated Work Area
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clearly demarcated with warning signs indicating the presence of a hazardous substance.
3.2. Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, containers) within the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound. Use a microbalance within the fume hood if possible. If not, use a draft shield.
-
Aliquoting: If preparing solutions, slowly add the powdered compound to the solvent to avoid splashing and aerosol generation.
-
Cleaning: After handling, decontaminate all surfaces with a suitable solvent (e.g., acetone, followed by soap and water) and dispose of the cleaning materials as hazardous waste.
3.3. Experimental Use
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid any actions that could generate dust, such as scraping or vigorous shaking.
-
If heating the compound, ensure adequate ventilation and be aware of the potential for sublimation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof container designated for halogenated organic waste. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste bag within the fume hood. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container for halogenated organic compounds. |
| Contaminated PPE (disposable) | Collect in a designated, sealed hazardous waste bag. |
All waste must be disposed of through the institution's hazardous waste management program. Do not mix with other waste streams.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the emergency response team. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
